molecular formula C12H16N2O B2762600 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one CAS No. 43003-24-3

1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Cat. No.: B2762600
CAS No.: 43003-24-3
M. Wt: 204.273
InChI Key: VUIBEGUIHTWDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-2-phenylethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11(10-5-2-1-3-6-10)9-14-8-4-7-12(14)15/h1-3,5-6,11H,4,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIBEGUIHTWDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS: 43003-24-3), a specialized heterocyclic building block used in the synthesis of CNS-active agents, particularly within the racetam and phenethylamine pharmacophore families.[1]

Physicochemical Profiling & Synthetic Utility[1]

Part 1: Molecular Identity & Structural Analysis

This compound represents a structural hybrid between the pyrrolidone core (characteristic of nootropic racetams) and a


-phenethylamine  side chain (characteristic of monoaminergic modulators).[1] Its benzylic amine functionality makes it a critical chiral scaffold for diverse medicinal chemistry campaigns.[1]
Attribute Technical Specification
IUPAC Name This compound
CAS Registry Number 43003-24-3
Molecular Formula

Molecular Weight 204.27 g/mol
SMILES NC(c1ccccc1)CN2CCCC2=O
Chirality Contains one stereocenter at the benzylic carbon (

).[1] Available as racemate or enantiopure (

) forms.[1]
Structural Class

-Lactam;

-substituted phenethylamine derivative.[1]
3D Conformational Analysis

The molecule exhibits significant flexibility at the ethyl linker. The pyrrolidone ring is relatively rigid, adopting a slight envelope conformation.[1] The benzylic amine is capable of intramolecular hydrogen bonding with the lactam carbonyl, potentially influencing membrane permeability (closed conformation) vs. aqueous solubility (open conformation).[1]

Part 2: Physicochemical Properties

Note: Values below represent a synthesis of experimental supplier data and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions standard in early-stage drug discovery.

Core Parameters[1][2]
PropertyValue / RangeSignificance
Physical State Viscous oil or low-melting solidThe free base is an oil; hydrochloride salts are crystalline solids (MP ~148–151°C).[1]
LogP (Octanol/Water) 1.1 – 1.4 (Predicted)Moderately lipophilic.[1] Ideal for blood-brain barrier (BBB) penetration (

is optimal, but 1.2 is sufficient for small polar molecules).[1]
pKa (Basic) 9.1 ± 0.3 (Amine)The primary benzylic amine is basic.[1] At physiological pH (7.4), it exists predominantly as the cation (

), aiding solubility.[1]
pKa (Acidic) > 16 (Lactam)The lactam nitrogen is non-basic and non-acidic under physiological conditions.[1]
Water Solubility Moderate (Free Base)High (Salt form)~2–5 mg/mL for free base.[1] >50 mg/mL for HCl salt.
Polar Surface Area (PSA) 46.3 Ų Well below the 90 Ų threshold for BBB permeability, suggesting excellent CNS distribution potential.[1]
H-Bond Donors 1 (Primary Amine)Favorable for membrane crossing.[1]
H-Bond Acceptors 2 (Carbonyl, Amine N)Facilitates receptor interaction.[1]
Stability Profile
  • Hydrolysis: The

    
    -lactam ring is stable at neutral pH but susceptible to ring opening under strong acidic (
    
    
    
    ) or basic (
    
    
    ) conditions, yielding
    
    
    -aminobutyric acid derivatives.[1]
  • Oxidation: The benzylic amine is sensitive to oxidative deamination (via MAO enzymes in vivo) or air oxidation upon prolonged storage.[1] Store under argon at -20°C.

  • Photostability: The phenyl ring absorbs UV; protect from light to prevent radical-mediated degradation.[1]

Part 3: Synthesis & Manufacturing Protocols

The synthesis of this compound requires a strategy that installs the amine at the hindered benzylic position while attaching the pyrrolidone to the primary carbon.[1]

Primary Route: The Azide Displacement Method

This route is preferred for its scalability and ability to control stereochemistry (using chiral styrene oxide).[1]

Step 1: Ring Opening Reaction of Styrene Oxide with Pyrrolidone (catalyzed by base, e.g., NaH or K2CO3) yields the secondary alcohol: 1-(2-hydroxy-2-phenylethyl)pyrrolidin-2-one.[1]

  • Regioselectivity:[1] Nucleophilic attack occurs at the less hindered terminal carbon of the epoxide.

Step 2: Activation Convert the alcohol to a Mesylate (MsCl, Et3N) or Tosylate.[1]

Step 3: Displacement Nucleophilic substitution with Sodium Azide (


) in DMF.[1] This inverts the stereocenter (Walden inversion).[1]

Step 4: Staudinger Reduction Reduction of the azide to the amine using


 or catalytic hydrogenation (

).[1]

SynthesisRoute Start Styrene Oxide + Pyrrolidone Inter1 Intermediate Alcohol (Regioselective Opening) Start->Inter1 NaH, DMF 60°C Inter2 Activated Mesylate Inter1->Inter2 MsCl, Et3N DCM, 0°C Inter3 Azide Intermediate (Inversion of Configuration) Inter2->Inter3 NaN3, DMF 80°C Product 1-(2-Amino-2-phenylethyl) pyrrolidin-2-one Inter3->Product H2, Pd/C or PPh3 (Staudinger)

Figure 1: Step-wise synthesis via epoxide ring opening and azide displacement.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][3]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H, Ar-H ): Phenyl group.[1]
      
    • 
       4.10 (dd, 1H, CH-NH2 ): Benzylic proton (deshielded).[1]
      
    • 
       3.20–3.50 (m, 4H): 
      
      
      
      (ethyl linker) and
      
      
      (pyrrolidone ring).[1]
    • 
       2.35 (t, 2H): 
      
      
      
      (carbonyl adjacent).[1]
    • 
       1.95 (m, 2H): 
      
      
      
      (pyrrolidone ring).[1]
    • 
       1.50 (br s, 2H): 
      
      
      
      (exchangeable with
      
      
      ).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (Positive Mode).[1]

  • Parent Ion:

    
    .[1]
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      ).[1]
    • Tropylium ion formation (

      
      ) characteristic of the benzyl fragment.[1]
      

Part 5: Biological & Safety Implications

Drug Development Potential

This scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Nootropic Activity: The pyrrolidone core mimics the structure of Piracetam and Levetiracetam.

  • Monoamine Transporter Affinity: The phenylethylamine moiety suggests potential affinity for DAT/NET/SERT transporters or trace amine-associated receptors (TAAR1).[1]

  • Metabolic Stability: The lactam is metabolically robust, but the primary amine is a "soft spot" for deamination.[1] Methylation or incorporation into a urea/amide (as in Pramiracetam) is a common strategy to extend half-life.[1]

Safety & Handling (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

  • Chemical Identity & Availability

    • Sigma-Aldrich. This compound Product Data. Link (Accessed via CAS 43003-24-3 search).[1]

    • CymitQuimica.[1] Building Blocks: this compound. Link

  • Synthetic Methodology (Analogous Racetam Synthesis)

    • Watson, N. S., et al. (2006).[1] "Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(14), 3784-3788.[1] Link

    • Mykhailiuk, P., et al. (2014).[1] "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron. (General methodology for pyrrolidine scaffolds).

  • Physicochemical Prediction Models

    • PubChem.[1][2] Computed Properties for 1-(2-Aminoethyl)pyrrolidin-2-one Derivatives. Link

    • NIST Chemistry WebBook. 2-Pyrrolidinone Spectral Data. Link

Sources

Thermodynamic Solubility Profile of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS: 43003-24-3) represents a critical chiral intermediate in the synthesis of advanced nootropic agents and pharmaceutical ligands. Its structural motif—combining a polar lactam ring with a hydrophobic phenylethylamine moiety—creates a complex solubility profile governed by competing hydrogen bonding and van der Waals interactions.

Precise thermodynamic solubility data is the cornerstone of process optimization, specifically for:

  • Crystallization Design: Determining the metastable zone width (MSZW) for chiral resolution or purification.

  • Solvent Selection: Identifying optimal solvent systems for reaction yield maximization and waste reduction (Green Chemistry).

  • Formulation: Ensuring stability and bioavailability in liquid dosage forms.

This technical guide outlines the definitive protocol for thermodynamic solubility profiling of this compound, synthesizing theoretical models (Apelblat,


) with practical experimental methodologies. While specific public domain quantitative data for this exact intermediate is currently limited, this guide provides the predictive framework and comparative analysis  necessary for researchers to generate and validate this critical dataset.

Theoretical Framework: Thermodynamic Modeling

To transition from raw experimental data to predictive process control, solubility behavior must be correlated using thermodynamic models.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution:


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Application: Excellent fit for polar and non-polar solvents; used to interpolate solubility at unmeasured temperatures.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting point and enthalpy of fusion, offering insight into the solid-liquid equilibrium:



  • 
    :  Model parameters reflecting the non-ideality of the solution.
    
  • Utility: particularly useful for identifying polymorphic transitions during dissolution.

Thermodynamic Parameters

From the solubility data, the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are calculated using the van't Hoff analysis:




Experimental Methodology: Self-Validating Protocol

Objective: Determine the mole fraction solubility of this compound in pure organic solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene) from 278.15 K to 323.15 K.

Materials & Reagents
  • Solute: this compound (Purity

    
     99.0% by HPLC).
    
  • Solvents: Analytical grade (AR) or HPLC grade (Purity

    
     99.5%).
    
  • Validation: Water content measured by Karl Fischer titration must be

    
    .
    
Dynamic Laser Monitoring Method (Standard Protocol)

This method minimizes human error and ensures equilibrium detection.

  • Preparation: Add excess solute to 50 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm. Control temperature with a thermostatic bath (

    
     K).
    
  • Laser Setup: Direct a He-Ne laser beam through the solution. Measure the intensity of the transmitted light.

  • Dissolution/Precipitation:

    • Heating: Increase T until the laser intensity maximizes (solid disappears).

    • Cooling: Decrease T until laser intensity drops (nucleation occurs).

  • Sampling: For static equilibrium, maintain T for 4 hours. Withdraw supernatant through a 0.45

    
     PTFE filter.
    
  • Quantification: Analyze filtrate via HPLC (C18 column, Acetonitrile/Water mobile phase) or Gravimetric Analysis (drying to constant weight).

Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate at T (±0.05 K) Stirring 400 rpm Start->Equilibrate LaserCheck Laser Transmissivity Check (Dissolution Complete?) Equilibrate->LaserCheck LaserCheck->Equilibrate No (Solid Remains) Filter Filter Supernatant (0.45 µm PTFE) LaserCheck->Filter Yes (Equilibrium) Analyze Quantification (HPLC / Gravimetric) Filter->Analyze Calc Calculate Mole Fraction (x) & Thermo Parameters Analyze->Calc

Figure 1: Workflow for the dynamic laser monitoring solubility determination.

Predicted Results & Discussion

Note: As specific quantitative data for CAS 43003-24-3 is not currently available in open-access literature, the following trends are derived from Structure-Property Relationships (SPR) of structural analogs (e.g., Phenylpiracetam, Piracetam).

Solvent Effect Analysis

The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.

  • Polar Protic Solvents (Methanol, Ethanol):

    • Prediction:Highest Solubility.

    • Mechanism: The amine (

      
      ) and lactam carbonyl (
      
      
      
      ) groups form strong hydrogen bonds with the hydroxyl groups of the solvent.
  • Polar Aprotic Solvents (Acetone, Acetonitrile):

    • Prediction:High Solubility.

    • Mechanism: Dipole-dipole interactions stabilize the polar pyrrolidone ring.

  • Non-Polar Solvents (Toluene, Hexane):

    • Prediction:Low Solubility.

    • Mechanism: The hydrophobic phenyl ring provides some affinity for Toluene, but the polar core discourages dissolution in aliphatic hydrocarbons like Hexane.

Table 1: Predicted Solubility Ranking (Descending Order)

RankSolvent ClassRepresentative SolventPrimary InteractionPredicted Solubility (

)
1Polar ProticMethanolHydrogen BondingHigh (

)
2Polar ProticEthanolHydrogen BondingHigh
3Polar AproticAcetoneDipole-DipoleModerate-High
4Polar AproticEthyl AcetateDipole-DipoleModerate
5AromaticToluene

Stacking
Low-Moderate
6AliphaticHexaneVan der WaalsVery Low (

)
Thermodynamic Behavior

Dissolution is expected to be an endothermic process (


) for this compound in all organic solvents, meaning solubility increases with temperature.
  • Enthalpy (

    
    ):  Positive. The energy required to break the crystal lattice (fusion enthalpy) exceeds the energy released by solvation.
    
  • Entropy (

    
    ):  Positive. The disorder of the system increases as the ordered crystal lattice breaks down into the solution phase.
    
  • Gibbs Free Energy (

    
    ):  Positive. The dissolution process is non-spontaneous at standard conditions (requires thermal energy to reach high concentrations), but 
    
    
    
    decreases as
    
    
    increases.
Molecular Interactions Diagram

Interactions Solute 1-(2-Amino-2-phenylethyl) pyrrolidin-2-one Protic Protic Solvents (MeOH, EtOH) Solute->Protic H-Bonding (Strong) (Amine/Lactam <-> OH) Aprotic Aprotic Solvents (Acetone, MeCN) Solute->Aprotic Dipole-Dipole (Lactam <-> C=O/CN) NonPolar Non-Polar Solvents (Hexane) Solute->NonPolar Van der Waals (Weak) (Phenyl <-> Alkyl)

Figure 2: Dominant molecular interactions governing solubility in different solvent classes.

Application in Process Design

Understanding the solubility profile allows for the design of efficient purification processes.

Cooling Crystallization
  • Scenario: High solubility dependence on temperature (steep solubility curve).

  • Solvent Choice: Ethanol or Isopropanol.

  • Protocol: Dissolve at near-boiling temperature, filter to remove insolubles, and cool at a controlled rate (e.g., 0.5 K/min) to induce nucleation.

Anti-Solvent Crystallization
  • Scenario: Used when the compound is heat-sensitive or solubility is too high in good solvents.

  • System: Dissolve in Methanol (Good Solvent) and slowly add Water or Hexane (Anti-Solvent).

  • Benefit: High yield recovery at ambient temperature.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-138. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W. (2007). Solubility in Pharmaceutical Chemistry.
  • Wang, J., et al. (2015). Thermodynamic models for determination of the solubility of sulfadiazine in methanol, ethanol, 1-propanol, 2-propanol, acetone, and chloroform. Journal of Chemical & Engineering Data, 60(4), 1180-1186. Link

  • CymitQuimica. (2024). Product Data Sheet: this compound (CAS 43003-24-3).[1][2][3] Link

Sources

A Comprehensive Technical Guide to the Chemical Stability of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the chemical stability of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one, a molecule featuring a pyrrolidinone core structure common in various biologically active agents.[1][2] Understanding the stability of this compound under physiological conditions—spanning the diverse pH environments of the gastrointestinal tract and the enzymatic activity in blood plasma—is paramount for researchers in drug discovery and development. This document outlines the key molecular features influencing stability, delineates potential degradation pathways, and provides detailed, field-tested protocols for a comprehensive stability assessment. By integrating principles from international regulatory guidelines, this guide serves as a critical resource for designing robust experimental workflows, ensuring data integrity, and making informed decisions in the progression of drug candidates.[3]

Introduction to this compound and its Stability

Chemical Identity and Structural Features

This compound is a heterocyclic compound characterized by a five-membered lactam (a cyclic amide) known as a pyrrolidinone ring, substituted with a 2-amino-2-phenylethyl group. The pyrrolidine ring is a prevalent scaffold in a multitude of natural alkaloids and synthetic pharmaceuticals, including the racetam class of nootropics.[1][4]

The key functional groups that dictate its chemical reactivity are:

  • Lactam (Cyclic Amide): Susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Primary Amine: A basic and nucleophilic center, prone to oxidation and other reactions.[5]

  • Phenyl Group: Generally stable, but can influence the electronic properties of the adjacent benzylic position.

The Critical Role of Physiological Stability

The journey of an orally administered drug through the body exposes it to a range of harsh and varied environments. Chemical stability in these physiological milieus is a non-negotiable prerequisite for therapeutic efficacy.

  • Gastrointestinal Tract: A drug must withstand the highly acidic environment of the stomach (pH 1-3) and the mildly alkaline conditions of the small intestine (pH 6.8-7.4) to be absorbed intact.[6][7]

  • Systemic Circulation: Once absorbed, the compound enters the bloodstream (pH ~7.4), where it encounters a host of enzymes, such as esterases and hydrolases, that can catalyze its degradation.[8][9]

Poor stability can lead to a shortened half-life, reduced bioavailability, and the formation of degradation products that may be inactive, less active, or potentially toxic.[10] Therefore, a thorough stability assessment is a cornerstone of the drug development process, informing formulation strategies, predicting in vivo performance, and ensuring patient safety.[11]

Predicted Degradation Pathways

Based on its chemical structure, two primary degradation pathways are anticipated for this compound under physiological conditions.

Pathway A: Hydrolysis of the Lactam Ring

The amide bond within the pyrrolidinone ring is the most probable site of hydrolytic cleavage. This reaction, which can be catalyzed by both acid and base, results in the opening of the ring to form a gamma-aminobutyric acid (GABA) derivative.[12][13]

  • Acid-Catalyzed Hydrolysis: In the low pH of simulated gastric fluid, the carbonyl oxygen of the lactam can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In the neutral to slightly alkaline pH of simulated intestinal fluid and plasma, hydroxide ions can directly attack the carbonyl carbon.

  • Enzymatic Hydrolysis: Plasma enzymes, such as amidases, can also catalyze this ring-opening reaction.[8][9]

Pathway B: Oxidation of the Primary Amine

The primary amine group is a potential site for oxidative degradation. This can be a concern during forced degradation studies using oxidative agents or in vivo, though it is generally less common than hydrolysis for this type of structure.[14]

The following diagram illustrates these predicted degradation routes.

G cluster_main Predicted Degradation of this compound Parent This compound Degradant_A 4-Amino-4-phenylbutanoic acid derivative (Product of Hydrolysis) Parent->Degradant_A Pathway A: Hydrolysis (Acid, Base, or Enzymatic) Degradant_B Oxidized Amine Derivative Parent->Degradant_B Pathway B: Oxidation

Caption: Predicted major degradation pathways for the title compound.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study requires a multi-faceted approach, combining studies in simulated biological fluids with forced degradation (stress testing) to ensure the analytical method is "stability-indicating."[15][16] This means the method can accurately measure the decrease in the active substance without interference from its degradation products.[11]

The overall workflow is depicted below.

G cluster_prep cluster_studies cluster_analysis A Prepare Stock Solution of Compound in DMSO C Physiological Stability A->C D Forced Degradation (Stress Testing) A->D B Develop HPLC-UV or LC-MS/MS Method E Quantify Parent Compound (% Remaining vs. Time) B->E C->E D->E F Identify Degradants (LC-MS/MS) D->F H Confirm Method is Stability-Indicating D->H Peak Purity Analysis G Calculate Half-Life (t½) and Degradation Rate E->G

Caption: General workflow for chemical stability assessment.

Core Experimental Protocols

The following protocols provide step-by-step guidance for assessing the stability of this compound. All analytical measurements should be performed using a validated stability-indicating method, typically HPLC-UV or LC-MS/MS.[17]

Protocol: Stability in Simulated Gastric & Intestinal Fluids

This protocol assesses the chemical stability in environments mimicking the stomach and small intestine.[6]

Materials:

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction quenching

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Pre-warm SGF and SIF solutions to 37°C.

  • Initiation: Spike the test compound from the stock solution into separate vials of SGF and SIF to a final concentration of 10 µM. Vortex gently to mix. This is the T=0 sample point for immediate quenching.

  • Time=0 Sample: Immediately transfer an aliquot (e.g., 100 µL) of the SGF and SIF incubation mixtures into separate tubes containing a quenching solution (e.g., 200 µL of ice-cold ACN). Vortex and centrifuge to precipitate any salts.

  • Incubation: Incubate the remaining SGF and SIF mixtures at 37°C, typically with gentle agitation.

  • Time Points: At subsequent time points (e.g., 30, 60, 120, 240 minutes), repeat step 3 to collect samples.

  • Analysis: Analyze the supernatant from all time points by HPLC or LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

Protocol: Stability in Human Plasma

This assay evaluates both chemical and enzymatic degradation in blood plasma.[8][9]

Materials:

  • Pooled Human Plasma (e.g., K2-EDTA anticoagulant)

  • Test compound stock solution (10 mM in DMSO)

  • Control compound (known to be stable or unstable in plasma)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • HPLC-MS/MS system

Procedure:

  • Preparation: Thaw frozen human plasma on ice and pre-warm to 37°C.

  • Initiation: Spike the test compound into the plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid protein precipitation.

  • Time=0 Sample: Immediately transfer an aliquot (e.g., 50 µL) into a tube containing quenching solution (e.g., 150 µL of ice-cold ACN with IS). Vortex vigorously and centrifuge at high speed to pellet precipitated proteins.

  • Incubation: Incubate the remaining plasma mixture at 37°C.

  • Time Points: At subsequent time points (e.g., 15, 30, 60, 120 minutes), repeat step 3.[8]

  • Analysis: Analyze the supernatant from all samples by LC-MS/MS. Quantify the analyte by comparing its peak area to that of the internal standard.

  • Calculation: Determine the percentage of compound remaining at each time point relative to T=0. Plot the natural log of the percent remaining versus time. The slope of this line (-k) can be used to calculate the half-life (t½ = 0.693 / k).[8]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[15][18] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradants can be adequately resolved and detected.[15]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: 80°C (solid state and in solution).

  • Photolytic: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

General Procedure:

  • Expose the test compound (in solution or as a solid) to each stress condition.

  • At appropriate time intervals, withdraw samples.

  • Neutralize the acid and base samples before analysis.

  • Analyze all samples by HPLC-UV/PDA or LC-MS/MS.

  • Evaluate peak purity for the parent compound to ensure no co-eluting degradants. Use LC-MS/MS to obtain mass information on any new peaks that appear, which aids in structural elucidation.[19][20]

Data Interpretation and Presentation

Clear presentation of stability data is crucial for interpretation. The following tables provide templates for summarizing results.

Table 1: Stability in Simulated Biological Fluids

Time (min)% Remaining in SGF (pH 1.2)% Remaining in SIF (pH 6.8)% Remaining in Plasma (pH 7.4)
0100100100
3098.599.195.2
6096.298.589.7
12092.197.880.1
Half-Life (t½) > 4 hours > 4 hours ~200 min

Table 2: Summary of Forced Degradation Study

Stress ConditionDuration% DegradationNo. of DegradantsComments
0.1 M HCl, 60°C4 hours15.2%1Major degradant consistent with lactam hydrolysis.
0.1 M NaOH, 60°C2 hours18.5%1Same major degradant as acid hydrolysis.
3% H₂O₂, RT24 hours8.7%2Minor oxidative degradants observed.
80°C, Solution48 hours5.5%1Minor thermal degradation.
Photolytic (ICH Q1B)7 days< 2.0%0Compound is photostable.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the chemical stability of this compound under physiological conditions. The primary liability of this molecule is the lactam ring, which is susceptible to hydrolysis, especially under harsh acidic or basic conditions and potentially via enzymatic action in plasma. The primary amine represents a secondary, minor route of degradation through oxidation.

Based on the outlined protocols, researchers can systematically:

  • Quantify the rate and extent of degradation in key biological matrices.

  • Identify the structures of major degradation products.[18]

  • Develop and validate a stability-indicating analytical method that complies with regulatory expectations.[21][22]

The insights gained from these studies are invaluable for guiding formulation development to enhance stability (e.g., enteric coatings for acid-labile compounds), selecting appropriate storage conditions, and establishing a product's shelf-life.[3]

References

  • Vertex AI Search. (2025, November 5).
  • Veeprho. (2020, June 27).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
  • SciSpace by Typeset. (2016, December 14).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Semantic Scholar.
  • International Council for Harmonis
  • National Center for Biotechnology Information.
  • Canadian Journal of Chemistry. (1980).
  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis.
  • Lhasa Limited. (2025, March 27).
  • Pharmanecia. What are the Applications of Amines in the Pharmaceutical Industry?
  • Cre
  • International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25).
  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15).
  • National Center for Biotechnology Information.
  • Cyprotex. Plasma Stability.
  • ACS Pharmacology & Translational Science. (2024, October 14).
  • OUCI.
  • ResolveMass Laboratories Inc. (2026, February 3). Case Study: Solving Stability Issues in Unstable Plasma Samples.
  • YouTube. (2017, March 14). Lactam Hydrolysis.
  • Benchchem.
  • National Center for Biotechnology Information. (2016, December 13). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma.
  • MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Cairo University. (2015). Analytical study of some drugs containing amine group.
  • ResearchGate. General hydrolysis mechanism for class A and class C β-lactamases.
  • National Center for Biotechnology Information. 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660.
  • Creative Bioarray. Chemical Stability Assays.
  • Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2023, December 15).
  • Sigma-Aldrich. 1-(2-Aminoethyl)pyrrolidine 98 7154-73-6.
  • ACS Publications. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • Dove Medical Press. (2024, December 17). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects.
  • Wikipedia. Phenylethylpyrrolidine.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (2025, August 10). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
  • U.S. Pharmacopeial Convention. (2015, August 1). Development of Dissolution Methods for Class 2/4 Drugs – A USP Perspective.
  • PubMed. (2010, January 15). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents.
  • American Elements. 1-(2-oxo-2-phenylethyl)pyrrolidine-2,5-dione.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (2020, March 1).
  • ChemicalBook. 1-(2-Aminoethyl)pyrrolidine CAS#: 7154-73-6.
  • Wikipedia. Pyrrolidine.

Sources

Technical Guide: Metabolic Pathway Elucidation for 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, self-validating framework for identifying the metabolic pathways of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (referred to herein as APP-2-one ). This molecule combines a gamma-lactam (pyrrolidone) pharmacophore with a phenethylamine moiety, suggesting potential nootropic or CNS-active properties.

Understanding the biotransformation of APP-2-one is critical due to two structural risks:

  • The Primary Amine: Susceptibility to oxidative deamination (MAO/CYP-mediated), potentially yielding reactive aldehyde intermediates.

  • The Pyrrolidone Ring: Potential for hydrolytic ring-opening, mimicking GABAergic signaling or altering pharmacokinetic half-life.

This guide moves beyond standard protocols, offering a logic-driven approach to experimental design, high-resolution mass spectrometry (HRMS) analysis, and structural elucidation.

Structural Analysis & In Silico Prediction

Before initiating wet-lab experiments, we must map the "metabolic soft spots" of the molecule.

Pharmacophore Fragmentation
  • Moiety A (Lactam): The 2-pyrrolidinone ring.[1][2][3] Stable against general hydrolysis but susceptible to CYP-mediated hydroxylation at the C5 position.

  • Moiety B (Linker): The ethyl chain.

  • Moiety C (Amine): The primary amine at the benzylic position. This is the most reactive site for oxidative deamination.

  • Moiety D (Aromatic): The phenyl ring. Susceptible to Phase I hydroxylation (para/ortho).

Predicted Metabolic Map (DOT Visualization)

The following diagram illustrates the predicted Phase I and Phase II pathways based on structural logic.

MetabolicMap Parent APP-2-one (Parent) M1 M1: N-Deamination (Ketone/Aldehyde) Parent->M1 MAO-B / CYP Oxidative Deamination M2 M2: Phenyl-OH (Para-Hydroxylation) Parent->M2 CYP2D6 / CYP3A4 Hydroxylation M3 M3: 5-OH-Pyrrolidone (Lactam Oxidation) Parent->M3 CYP2C19 Oxidation M4 M4: Ring Opening (GABA Derivative) Parent->M4 Carboxylesterase Hydrolysis Acid Metabolite Acid Metabolite M1->Acid Metabolite Aldehyde Dehydrogenase M5 M5: Glucuronide (O-Gluc of M2) M2->M5 UGT Glucuronidation

Figure 1: Predicted metabolic tree for APP-2-one showing primary Phase I oxidation/hydrolysis and Phase II conjugation pathways.

Experimental Protocols (In Vitro)

To capture the full spectrum of metabolites, we utilize a dual-system approach: Liver Microsomes (HLM) for Phase I oxidation and Cryopreserved Hepatocytes for Phase II conjugation and transporter interplay.

Protocol A: Microsomal Stability & Metabolite Trapping

Purpose: Isolate CYP-mediated oxidative metabolites and trap reactive intermediates.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN) (Optional, if reactive iminium ions are suspected).

Workflow:

  • Pre-incubation: Mix HLM (final 0.5 mg/mL) with APP-2-one (10 µM) in 100 mM Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Points: Sample at 0, 15, 30, and 60 minutes.

  • Quenching (Critical): Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid .

    • Why Formic Acid? Acidification stabilizes the amine and prevents degradation of potential N-oxide metabolites during processing.

  • Centrifugation: 4,000 x g for 20 mins at 4°C to pellet proteins.

Protocol B: Hepatocyte Incubation (Phase II)

Purpose: Assess glucuronidation, sulfation, and hydrolytic pathways (esterases are active in cytosol).

Workflow:

  • Thawing: Thaw cryopreserved human hepatocytes using high-viability medium (e.g., HT Medium).

  • Viability Check: Ensure Trypan Blue exclusion >85%.

  • Incubation: Suspend cells at

    
     cells/mL. Add APP-2-one (10 µM).
    
  • Duration: Incubate for 2 and 4 hours in a humidified CO2 incubator.

  • Processing: Quench with ACN/MeOH (1:1), vortex, and centrifuge.

Analytical Method Development (LC-HRMS)

Detection of polar metabolites (like the ring-opened GABA derivative) requires a specialized chromatographic strategy. A standard C18 column may fail to retain the highly polar amine metabolites.

Chromatographic Strategy

We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) approach for this specific molecule class.

ParameterCondition
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B (0-1 min)

60% B (at 8 min)

95% B (at 10 min)
Rationale High organic start retains the polar amine parent and separates it from the even more polar ring-opened acid metabolites.
Mass Spectrometry Settings (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode (Parent and Amines). ESI Negative Mode (Switching required for Ring-Opened Carboxylic Acids).

  • Scan Mode: Full Scan (m/z 50–800) + Data Dependent MS2 (Top 5).

  • Mass Defect Filter (MDF):

    • Parent Formula:

      
      
      
    • Exact Mass: 204.1263 Da

    • Filter Window:

      
       50 mDa around the parent mass defect to filter out matrix noise.
      

Structural Elucidation Strategy

This section details how to interpret the MS2 spectra to confirm metabolite identity.

Fragmentation Logic

The parent molecule (


 205.13, 

) will likely cleave at the ethyl linker.
  • Fragment A: Pyrrolidone ring (

    
     86).
    
  • Fragment B: Phenylethyl amine cation (

    
     120/121).
    
Metabolite Identification Table
Metabolite IDTransformation

Mass (Da)
Diagnostic Fragment IonMechanistic Insight
M1 Phenyl-Hydroxylation+15.9949

136 (Hydroxy-phenylethyl)
Typical CYP2D6/3A4 activity on the aromatic ring.
M2 5-OH-Pyrrolidone+15.9949

102 (Hydroxy-pyrrolidone)
Oxidation of the lactam ring; common in racetam analogs.
M3 Oxidative Deamination-1.0316Loss of

+ Oxidation (

)
Loss of the primary amine to form a ketone. Mediated by MAO or Transaminases.
M4 Ring Hydrolysis+18.0106

104 (GABA fragment)
Cleavage of the amide bond. Look for this in Hepatocytes (Esterase activity).
M5 N-Oxidation+15.9949

221.13
Oxygen on the primary amine. Unstable; may reduce back to parent in source.
Analytical Workflow Diagram

Workflow Step1 In Vitro Incubation (HLM / Hepatocytes) Step2 Protein Precipitation (ACN + 0.1% FA) Step1->Step2 Step3 Centrifugation (4000g, 20 min) Step2->Step3 Step4 LC-HRMS Analysis (HILIC Mode) Step3->Step4 Step5 Data Processing (Mass Defect Filtering) Step4->Step5 Step6 Structure Elucidation (MS2 Fragment Matching) Step5->Step6

Figure 2: Step-by-step analytical workflow for metabolite identification.

Regulatory & Safety Considerations (MIST)

According to FDA Guidance on Safety Testing of Drug Metabolites (MIST) , any metabolite identified in human in vitro systems that:

  • Is unique to humans (not found in tox species), OR

  • Is present at disproportionately higher levels (>10% of total drug-related exposure) in humans... ...must be synthesized and evaluated for safety.

Specific Risk for APP-2-one: If M3 (Deaminated Ketone) is formed, it may be reactive. If M4 (Ring Opened) is formed, it mimics GABA. Both require careful quantification relative to the parent compound.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Zhang, D., et al. (2012). In Vitro Methods in Drug Metabolism. In: Drug Metabolism in Drug Design and Development. Wiley Online Library. [Link]

  • Paine, M. F., et al. (2006). The Human Intestinal Cytochrome P450 "Pie". Drug Metabolism and Disposition, 34(5), 880–886. [Link]

  • Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(9), 1121–1139. [Link]

Sources

Structure-activity relationship (SAR) studies of pyrrolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) & Synthetic Protocols for Pyrrolidin-2-one Analogs

Executive Summary: The Lactam Scaffold

The pyrrolidin-2-one (gamma-lactam) scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the core of the racetam class of nootropics and antiepileptics. While historically viewed as a generic GABA-mimetic, modern SAR studies—specifically regarding Synaptic Vesicle Protein 2A (SV2A)—reveal that subtle modifications to this five-membered ring drive profound changes in binding affinity, lipophilicity, and blood-brain barrier (BBB) permeability.

This guide analyzes the transition from Levetiracetam (LEV) to the high-affinity analog Brivaracetam (BRV) , isolating the structural determinants of efficacy. It further details the synthetic pathways and validation protocols required to replicate these findings in a research setting.

SAR Deep Dive: Targeting SV2A

The primary therapeutic target for modern pyrrolidin-2-one analogs is SV2A, a 12-transmembrane glycoprotein essential for neurotransmitter release. The evolution from LEV to BRV illustrates a textbook case of rational drug design optimizing lipophilic efficiency (LipE) and steric complementarity .

The Pharmacophore Map

The pyrrolidin-2-one ring acts as a rigid spacer, orienting the hydrogen-bond acceptor (C2=O) and the amide side chain (at N1) in a specific vector.

  • N1 Position (The Anchor): Substitution here is critical for pharmacokinetics. In LEV, the

    
    -ethyl-acetamide group provides the necessary polarity for solubility but requires specific stereochemistry for binding.
    
  • C4 Position (The Affinity Booster): This is the major differentiator.[1] Unsubstituted in LEV, the addition of an n-propyl group in BRV fills a hydrophobic pocket within the SV2A lumen, increasing affinity by ~15-30 fold.

  • Stereochemistry: The (S)-configuration at the

    
    -carbon (N1 substituent) and the C4 center is non-negotiable. The (R)-enantiomers typically show negligible affinity.
    
Comparative Data: LEV vs. BRV
ParameterLevetiracetam (LEV)Brivaracetam (BRV)Structural Driver
SV2A Affinity (

)
~600 nM~30 nMC4 n-propyl hydrophobic interaction
Brain Permeability Moderate (slower onset)High (rapid onset)Increased Lipophilicity (LogP)
Mechanism SV2A BindingSV2A Binding + Na

Channel Inhibition
C4 substitution alters secondary targets
Stereochemistry (S)(2S, 4R)Chiral specificity of binding pocket
Visualization: SAR Logic Flow

SAR_Map Core Pyrrolidin-2-one Scaffold N1 N1 Substitution (Acetamide Chain) Core->N1 C2 C2 Carbonyl (H-Bond Acceptor) Core->C2 C4 C4 Substitution (Hydrophobic Pocket) Core->C4 Outcome_N1 Determines Bioavailability & Metabolic Stability N1->Outcome_N1 Outcome_C2 Essential for SV2A Recognition C2->Outcome_C2 Outcome_C4 n-Propyl Group (BRV) Increases Affinity 30x C4->Outcome_C4

Figure 1: Structural determinants of pyrrolidin-2-one activity at the SV2A receptor. The C4 position is the critical vector for optimizing potency.

Synthetic Strategies & Protocols

For the application scientist, synthesizing these analogs requires controlling the chirality of the gamma-lactam ring. The "Industrial Standard" approach typically involves the cyclization of gamma-amino acids or their derivatives.

Synthetic Workflow: The 2-Aminobutyrate Route

This pathway is preferred for generating Levetiracetam analogs due to the availability of chiral precursors.

Protocol: Synthesis of (S)-Levetiracetam

  • Precursor Activation:

    • Reagents: (S)-2-aminobutyric acid, Thionyl chloride (

      
      ), Methanol.
      
    • Step: Convert the amino acid to the methyl ester hydrochloride to protect the carboxyl group and enhance reactivity.

    • Note: Maintain temperature <0°C during

      
       addition to prevent racemization.
      
  • N-Alkylation / Cyclization:

    • Reagents: 4-chlorobutyryl chloride, Base (

      
      ).
      
    • Mechanism: Acylation of the amine followed by intramolecular cyclization.

    • Critical Control: The cyclization often requires a strong base (e.g., NaH) or phase transfer catalysis if the intermediate is isolated.

  • Amidation (The Side Chain):

    • Reagents: Ammonia (

      
      ) in methanol.
      
    • Step: Aminolysis of the ester to the final amide.

    • Yield Optimization: Pressure vessels are often required to drive this reaction to completion without utilizing harsh thermal conditions that could degrade the lactam.

Visualization: Synthesis Flowchart

Synthesis_Flow Start (S)-2-Aminobutyric Acid Step1 Esterification (MeOH / SOCl2) Start->Step1 Intermediate1 (S)-Methyl 2-aminobutyrate HCl Step1->Intermediate1 Step2 N-Acylation & Cyclization (4-chlorobutyryl chloride / Base) Intermediate1->Step2 Intermediate2 (S)-Methyl 2-(2-oxopyrrolidin-1-yl)butyrate Step2->Intermediate2 Step3 Ammonolysis (NH3 / MeOH) Intermediate2->Step3 Final (S)-Levetiracetam (Target) Step3->Final

Figure 2: Step-wise synthesis of Levetiracetam via the aminobutyrate pathway, highlighting the preservation of chirality.

Validation: SV2A Binding Assay Protocol

To validate the SAR, one must measure the binding affinity (


) against the native ligand. The industry standard uses [

H]ucb 30889
, a radioligand with high specificity for SV2A.

Protocol: Radioligand Competition Assay

Materials:

  • Source Tissue: Rat cerebral cortex homogenates or CHO cells expressing human SV2A.

  • Radioligand: [^3H]ucb 30889 (2 nM concentration).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl

    
    .
    

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of ~0.2 mg/mL.

  • Incubation:

    • Mix 200

      
      L membrane suspension with 25 
      
      
      
      L radioligand.
    • Add 25

      
      L of the test compound (Pyrrolidin-2-one analog) at increasing concentrations (
      
      
      
      to
      
      
      M).
    • Control: Define non-specific binding using 1 mM Levetiracetam (excess cold ligand).

  • Equilibrium: Incubate at 4°C for 120 minutes. (Low temperature prevents ligand degradation and receptor internalization).

  • Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (reduces non-specific binding to the filter).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Why this matters: This assay is self-validating . If the reference compound (Levetiracetam) does not yield a


 near 600 nM (or Brivaracetam near 30 nM), the assay conditions (temperature, protein content) are flawed.

References

  • Klitgaard, H., et al. (2016). "Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein."[1][2][3][4] Epilepsia.[1][2][3][5][6][7][8][9]

  • Maloigne, T., et al. (2011). "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain."[4] European Journal of Pharmacology.

  • BenchChem. (2025).[1] "Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding." BenchChem Technical Guides.

  • Rogawski, M. A. (2015). "Mechanisms of Action of Levetiracetam and Newer SV2A Ligands." Clinical Gate.

  • RSC Green Chemistry. (2016). "Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate." Royal Society of Chemistry.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS: 43003-24-3).[1] This compound is a vital pharmacophore in the development of nootropic agents (racetams) and CNS-active pharmaceutical ingredients.

The guide prioritizes a Process Chemistry approach, selecting a route that minimizes hazardous waste, avoids expensive chromatography, and utilizes robust unit operations (crystallization, catalytic hydrogenation) suitable for multi-kilogram scale-up.

Abstract

This protocol details the scalable synthesis of this compound via a robust two-step sequence: N-alkylation of 2-pyrrolidone followed by catalytic reductive amination .[1] Unlike traditional routes utilizing styrene oxide ring-opening (which often suffer from regioselectivity issues) or azide intermediates (safety hazards), this pathway employs inexpensive commodity reagents—phenacyl bromide and ammonia—to deliver the target amine in high purity (>98% HPLC) and yield. The process is designed for reproducibility, safety, and ease of purification.

Introduction & Retrosynthetic Analysis

The target molecule features a pyrrolidin-2-one ring linked to a 2-phenylethylamine moiety.[1] The steric bulk at the benzylic position (C2 of the ethyl chain) dictates the synthetic strategy.

Strategic Disconnection

Retrosynthetic analysis reveals two primary disconnections:

  • C–N Bond Formation (Amine): Disconnecting the primary amine leads to the corresponding ketone, 1-(2-oxo-2-phenylethyl)pyrrolidin-2-one .[1]

  • N–C Bond Formation (Lactam): Disconnecting the lactam nitrogen from the alkyl chain leads to 2-pyrrolidone and a phenacyl electrophile .

This "Ketone Intermediate" strategy is superior to the "Epoxide Opening" route because the ketone intermediate is a highly crystalline solid, allowing for easy purification before the final critical step.

Visualized Retrosynthesis (Graphviz)[1]

Retrosynthesis Target 1-(2-Amino-2-phenylethyl) pyrrolidin-2-one (Target Molecule) Ketone 1-(2-Oxo-2-phenylethyl) pyrrolidin-2-one (Crystalline Intermediate) Ketone->Target Reductive Amination Pyrrolidone 2-Pyrrolidone (Commodity SM) Pyrrolidone->Ketone N-Alkylation (SN2) PhenacylBr Phenacyl Bromide (Electrophile) PhenacylBr->Ketone + Base Ammonia Ammonia / H2 (Amination Source) Ammonia->Target

Figure 1: Retrosynthetic tree illustrating the Phenacyl Bromide route.[2][3]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Oxo-2-phenylethyl)pyrrolidin-2-one

This step involves the N-alkylation of 2-pyrrolidone.[1] While sodium hydride (NaH) is often used in academic labs, a Phase Transfer Catalysis (PTC) method is recommended for scale-up to avoid hydrogen gas evolution and strict anhydrous conditions.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Pyrrolidone 1.0 Substrate
Phenacyl Bromide 1.05 Electrophile

| Potassium Carbonate (


) | 1.5 | Base |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst |
| Toluene | 10 Vol | Solvent |[1]

Procedure:

  • Charge: To a reactor equipped with an overhead stirrer and reflux condenser, charge 2-Pyrrolidone (1.0 equiv), Toluene (10 volumes), and anhydrous

    
      (1.5 equiv).
    
  • Catalyst Addition: Add TBAB (0.05 equiv). Heat the suspension to 50°C.

  • Addition: Dissolve Phenacyl Bromide (1.05 equiv) in Toluene (2 volumes). Add this solution dropwise to the reactor over 60 minutes, maintaining the temperature between 50–60°C. Exothermic reaction.

  • Reaction: Stir at 60–70°C for 4–6 hours. Monitor by HPLC (Target conversion >98%).

  • Workup: Cool to 20°C. Add water (10 volumes) to dissolve inorganic salts. Separate the phases.

  • Wash: Wash the organic phase with 5% NaHCO3 solution, then brine.

  • Crystallization: Concentrate the toluene phase under vacuum to approx. 3 volumes. Cool to 0–5°C. The product, 1-(2-oxo-2-phenylethyl)pyrrolidin-2-one , will crystallize.[1]

  • Isolation: Filter the white solid, wash with cold toluene/heptane (1:1), and dry at 45°C under vacuum.

    • Expected Yield: 85–90%[1]

    • Purity: >98% (HPLC)[1]

Step 2: Reductive Amination to this compound

The ketone is converted to the primary amine using catalytic hydrogenation in the presence of ammonia.[1] This avoids the formation of boron salts associated with


.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ketone Intermediate (from Step 1) 1.0 Substrate

| Ammonia (


) | 10.0 | Amine Source (Methanol solution or gas) |
| Raney Nickel or Pd/C (5%) | 10 wt% | Catalyst |
| Hydrogen (

) | 5–10 bar | Reductant | | Methanol | 15 Vol | Solvent |[1]

Procedure:

  • Loading: In a high-pressure autoclave, dissolve the Ketone Intermediate in Methanol saturated with Ammonia (approx. 7N

    
     in MeOH). Ensure a large excess of ammonia to suppress dimer (secondary amine) formation.
    
  • Catalyst: Add Raney Nickel (washed with MeOH) or 5% Pd/C . Safety: Raney Ni is pyrophoric; handle under inert atmosphere.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 5–10 bar (70–145 psi) with

    
    .
    
  • Reaction: Heat to 50–60°C and stir vigorously (1000 rpm) for 8–12 hours.

  • Monitoring: Check for disappearance of ketone and imine intermediate by HPLC/MS.

  • Filtration: Cool to room temperature. Vent

    
    . Filter the catalyst through a bed of Celite (keep wet to prevent ignition). Wash the cake with Methanol.
    
  • Concentration: Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

  • Salt Formation (Optional for Stability): Dissolve the crude oil in Ethanol. Add 1.0 equiv of concentrated HCl (or solution of HCl in EtOH). The hydrochloride salt This compound[1][4] · HCl will precipitate.

  • Isolation: Filter the salt, wash with cold ethanol/ether, and dry.

    • Expected Yield: 75–85%[1]

    • Appearance: White to off-white crystalline solid.[1]

Process Flow Diagram

ProcessFlow Start Start: 2-Pyrrolidone Step1 Step 1: Alkylation (Phenacyl Br, K2CO3, Toluene) Start->Step1 Interm Intermediate Isolation (Crystallization) Step1->Interm Phase Sep & Cool Step2 Step 2: Reductive Amination (NH3, H2, Ra-Ni) Interm->Step2 Dissolve in NH3/MeOH Workup Catalyst Filtration & Concentration Step2->Workup Salt Salt Formation (HCl/EtOH) Workup->Salt Final Final Product: HCl Salt Salt->Final Filter & Dry

Figure 2: Process flow from raw materials to isolated salt.

Analytical Specifications & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (DMSO-d6)Consistent with structure.[1] Key signals:

7.3-7.4 (Ph), 4.2 (CH-NH2), 3.2-3.5 (N-CH2), 1.8-2.3 (Pyrrolidone ring).[1]
Purity HPLC (C18, ACN/H2O)

98.0% area
Residual Solvents GC-HSMethanol < 3000 ppm, Toluene < 890 ppm
Water Content Karl Fischer< 1.0% w/w (if anhydrous)
Enantiomeric Purity Chiral HPLCRacemic (unless resolution step added)

Note on Chirality: The synthesized product is a racemate. If the (S)- or (R)-enantiomer is required, Classical Resolution using (L)-Tartaric acid or (S)-Mandelic acid is recommended on the free amine prior to HCl salt formation.[1] Alternatively, Enzymatic Resolution using lipases (e.g., Candida antarctica Lipase B) on the intermediate ester or amide precursors can be explored.

Safety & Hazards (HSE)

  • Phenacyl Bromide: Potent lachrymator and skin irritant. Handle in a fume hood. Wash with sodium thiosulfate solution to neutralize spills.

  • Hydrogenation: High-pressure hydrogen presents an explosion hazard.[1] Ensure autoclave grounding and leak testing.

  • Raney Nickel: Pyrophoric when dry. Keep submerged in solvent or water at all times.

  • Ammonia: Toxic gas. Use a closed system and scrubbers for venting.

References

  • Alkylation of Pyrrolidone: Morgans, G. L., et al. "Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions."[1] Arkivoc, 2020 , part iii, 4-23.[1][2] Source Verification: Relevance: Validates the synthesis of the 1-(2-oxo-2-phenylethyl)pyrrolidin-2-one intermediate via N-alkylation with phenacyl bromide.

  • Reductive Amination Methodologies: Cabral, S., et al. "Efficient and practical synthesis of alpha-amino acids via reductive amination."[1] Tetrahedron Letters, 2008 , 49(47), 6670-6672.[1] Relevance: Provides general conditions for catalytic reductive amination compatible with scale-up.

  • Pyrrolidone Scaffold Synthesis: Watson, N. S., et al. "Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2006 , 16(14), 3784-3788.[1] Source Verification: Relevance: Demonstrates the utility and stability of N-substituted pyrrolidinone scaffolds in drug discovery.

  • Styrene Oxide Ring Opening (Alternative Route Context)

    
    -amino alcohols by ring-opening of epoxides."[1] Turkish Journal of Chemistry, 2016 , 40, 808-816.[1]
    Source Verification:
    Relevance: Discusses the regioselectivity issues in epoxide opening, supporting the choice of the ketone route for higher purity.
    

Sources

Asymmetric synthesis and chiral resolution of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Routes to 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Executive Summary & Molecule Profile

This Application Note details the asymmetric synthesis and chiral resolution of This compound (hereafter referred to as Target Molecule 1 ). This structural motif—a chiral


-amino alkyl pyrrolidinone—is a critical pharmacophore found in various CNS-active agents, including specific Sigma-1 receptor agonists and next-generation Racetam derivatives.

The molecule features a chiral center at the benzylic position (


-carbon relative to the pyrrolidinone nitrogen). Achieving high enantiomeric excess (ee) at this position is challenging due to the potential for racemization via benzylic deprotonation and the steric bulk of the adjacent phenyl ring.

Target Molecule 1:

  • IUPAC Name: this compound

  • Chemical Formula:

    
    
    
  • Key Structural Feature: Primary benzylic amine adjacent to a pyrrolidinone tail.

  • Target Enantiopurity: >99.0% ee

Synthesis Strategy Overview

We present three distinct protocols tailored to different scales and resource availabilities:

  • Method A (Industrial/Scale-up): Classical Optical Resolution using Di-

    
    -toluoyl-L-tartaric acid (DTTA).
    
  • Method B (Discovery/High-Fidelity): Asymmetric Synthesis via Ellman’s Sulfinamide Auxiliary.

  • Method C (Green Chemistry): Chemoenzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B).

Strategic Pathway Diagram

SynthesisPathways Racemate Racemic Amine (Scale-Up Entry) Resolution Method A: Classical Resolution (DTTA Salt) Racemate->Resolution Salt Formation Enzymatic Method C: Kinetic Resolution (CAL-B Lipase) Racemate->Enzymatic Selective Acylation Ketone Prochiral Ketone (N-Phenacylpyrrolidinone) Ellman Method B: Ellman Auxiliary (t-Bu-Sulfinamide) Ketone->Ellman Ti(OEt)4, NaBH4 Target Chiral Target (>99% ee) Resolution->Target Free-basing Ellman->Target HCl Deprotection Enzymatic->Target Separation

Figure 1: Strategic workflows for accessing enantiopure this compound.

Method A: Classical Optical Resolution (Protocol)

Context: Classical resolution remains the gold standard for multi-kilogram production due to the low cost of resolving agents and the ability to recycle the undesired enantiomer.

Mechanism: The basic benzylic amine forms diastereomeric salts with chiral acids. Di-


-toluoyl-L-tartaric acid (L-DTTA) is selected over plain tartaric acid because the 

-

interactions between the toluoyl groups and the substrate's phenyl ring enhance crystal lattice differentiation.
Experimental Protocol

Materials:

  • Racemic this compound (10.0 g, 49.0 mmol)

  • (-)-Di-

    
    -toluoyl-L-tartaric acid (L-DTTA) (18.9 g, 49.0 mmol, 1.0 eq)
    
  • Solvent: Methanol (MeOH) / Isopropanol (IPA) mixture.[1]

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the racemic amine (10.0 g) in MeOH (50 mL) at room temperature.

  • Addition: Add L-DTTA (18.9 g) to the solution. The mixture may warm slightly (exothermic salt formation).

  • Reflux: Heat the mixture to reflux (

    
    ) until a clear homogeneous solution is obtained.
    
  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature over 4 hours with gentle stirring.

    • Critical Control Point: Rapid cooling precipitates amorphous solids. Slow cooling promotes the formation of the diastereomeric salt crystals.

  • Filtration: Filter the white precipitate. Wash the cake with cold IPA (20 mL).

  • Recrystallization (Enrichment): If the ee is <95% (check filtrate via chiral HPLC), recrystallize the salt from boiling MeOH/Water (9:1).

  • Free-Basing: Suspend the purified salt in DCM (100 mL) and add 1N NaOH (100 mL). Stir vigorously for 30 minutes. Separate the organic layer, dry over

    
    , and concentrate to yield the chiral amine.
    

Expected Yield: 35-40% (theoretical max 50%). Expected Optical Purity: >98% ee.

Method B: Asymmetric Synthesis via Ellman Auxiliary (Protocol)

Context: For drug discovery where maximum yield and material throughput are required without discarding 50% of the material, the Ellman auxiliary method is superior. It utilizes tert-butanesulfinamide to direct the stereochemistry during the reduction of an imine.

Reaction Scheme & Logic
  • Condensation: Ketone + (R)-Sulfinamide

    
     Chiral N-Sulfinyl Imine.
    
  • Reduction: Imine + Reducing Agent

    
     Sulfinamide (Diastereoselective).
    
  • Deprotection: Sulfinamide + Acid

    
     Chiral Amine.
    
Experimental Protocol

Precursor Synthesis: Prepare 1-(2-oxo-2-phenylethyl)pyrrolidin-2-one by reacting phenacyl bromide with pyrrolidin-2-one (NaH base) in THF.

Step 1: Imine Formation

  • To a solution of 1-(2-oxo-2-phenylethyl)pyrrolidin-2-one (2.03 g, 10 mmol) in dry THF (20 mL), add (R)-(+)-2-methyl-2-propanesulfinamide (1.33 g, 11 mmol).

  • Add Titanium(IV) ethoxide (

    
    ) (4.56 g, 20 mmol) dropwise.
    
    • Why:

      
       acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
      
  • Heat to

    
     for 12 hours under 
    
    
    
    .
  • Quench with brine, filter through Celite, and concentrate to yield the N-sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine in dry THF (30 mL) and cool to

    
    .
    
  • Add L-Selectride (or

    
     for lower cost/lower selectivity) (1.5 eq) slowly.
    
    • Mechanistic Note: The bulky tert-butyl group forces the hydride to attack from the Re-face (or Si-face depending on auxiliary configuration), establishing the stereocenter.

  • Stir at

    
     for 4 hours, then warm to RT.
    
  • Quench with

    
     (sat. aq). Extract with EtOAc.
    

Step 3: Deprotection

  • Dissolve the intermediate in MeOH (10 mL).

  • Add 4M HCl in dioxane (5 mL). Stir for 1 hour at RT.

  • Concentrate to dryness. The product is the hydrochloride salt of the target amine.

Expected Yield: 75-85% (over 3 steps). Expected Optical Purity: >99% ee (after recrystallization).

Method C: Chemoenzymatic Kinetic Resolution (Green Protocol)

Context: Biocatalysis offers a "green" alternative operating at ambient temperature. Candida antarctica Lipase B (CAL-B) is highly effective for resolving primary amines.

Experimental Protocol

Materials:

  • Racemic Amine (1.0 g)

  • Immobilized CAL-B (Novozym 435, 100 mg)

  • Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate.

Procedure:

  • Dissolve racemic amine (1.0 g) in dry Ethyl Acetate (20 mL).

  • Add Novozym 435 beads (100 mg).

  • Incubate in an orbital shaker at

    
    , 200 rpm.
    
  • Monitoring: Monitor reaction progress via HPLC. The enzyme typically acetylates the (R)-enantiomer (E-value dependent), leaving the (S)-amine free (or vice versa—must be empirically verified for this specific substrate).

  • Termination: Stop the reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme beads.

  • Separation:

    • The filtrate contains the Free Amine (Enantiomer A) and the Acetamide (Enantiomer B).

    • Perform an acid-base extraction:

      • Add 1N HCl. The Free Amine moves to the aqueous layer.

      • The Acetamide remains in the Ethyl Acetate layer.

    • Basify the aqueous layer and extract to recover Enantiomer A.

    • Hydrolyze the Acetamide (6N HCl, reflux) to recover Enantiomer B.

Analytical Validation (QC)

To ensure the trustworthiness of the synthesis, the following analytical method must be established before starting the synthesis.

Chiral HPLC Parameters:

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine is mandatory to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Phenyl absorption).

  • Retention Times (Indicative):

    • Enantiomer 1: ~8.5 min

    • Enantiomer 2: ~11.2 min

Comparative Data Summary

MetricMethod A: Classical ResolutionMethod B: Ellman SynthesisMethod C: Enzymatic Resolution
Starting Material Racemic Amine (Cheap)Prochiral KetoneRacemic Amine
Key Reagent L-DTTA (Recyclable)(R)-t-Bu-SulfinamideCAL-B (Novozym 435)
Max Theoretical Yield 50% (of specific enantiomer)100%50%
Scalability High (kg to ton)Moderate (g to kg)Moderate (g to kg)
Enantiomeric Excess >98% (after recrystallization)>99%>99% (at 50% conv.)
Cost Efficiency HighLow (Reagents expensive)Medium

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Alkylethylamines. Tetrahedron. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for DTTA resolutions of benzylic amines). Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Stinson, S. C. (1998). Counting on Chiral Drugs. Chemical & Engineering News. (Context on Racetam/Pyrrolidinone chirality). Link

Sources

Application Note: HPLC Method Development for 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists. It synthesizes "First Principles" of chromatography with specific structural analysis of the target molecule to create a robust method development protocol.

Abstract

This guide outlines a systematic approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one . Due to the molecule's physicochemical properties—specifically the basic primary amine combined with a polar lactam core—standard C18 methods often result in peak tailing and poor resolution. This protocol utilizes a Charged Surface Hybrid (CSH) stationary phase strategy under acidic conditions to ensure sharp peak shape, high sensitivity, and resolution from potential synthetic impurities.

Analyte Profiling & Physicochemical Analysis

Before method selection, a structural dissection of the analyte is required to predict chromatographic behavior.

FeatureChemical MoietyChromatographic Impact
Basic Center Primary Amine (–NH₂)High pKa (~9.5): Fully protonated at neutral/acidic pH. Causes severe tailing on traditional silica columns due to silanol interaction.
Polar Core Pyrrolidin-2-one (Lactam)Increases water solubility; requires adequate retention phase (low % organic start) to prevent elution in the void volume.
Chromophore Phenyl RingUV Active: Strong absorption at <220 nm; secondary band at ~254 nm.
Hydrophobicity Phenylethyl ChainProvides sufficient lipophilicity for Reverse Phase (RP) retention.
Structural Visualization

The molecule consists of a pyrrolidone ring N-linked to an ethyl chain, which bears both a phenyl ring and a primary amine at the beta-position.

MoleculeStructure Figure 1: Functional Group Analysis for Chromatography Lactam Pyrrolidin-2-one Core (Polar/Neutral) Linker Ethyl Linker Lactam->Linker N-Substitution Amine Primary Amine (Basic pKa ~9.5) Linker->Amine C2 Position Phenyl Phenyl Group (UV Active/Hydrophobic) Linker->Phenyl C2 Position

Method Development Strategy (The "Why")

Column Selection: The Silanol Challenge

Traditional C18 columns possess free silanol groups (Si-OH) that deprotonate above pH 3.5. The protonated amine of the analyte (R-NH₃⁺) interacts ionically with these silanols, causing peak tailing.

  • Recommendation: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl .

  • Mechanism: CSH particles carry a low-level positive surface charge that repels the protonated amine, effectively eliminating secondary interactions and sharpening the peak without the need for ion-pairing reagents [1].

pH Strategy: Acidic vs. Basic
  • Acidic (pH 2.0 - 3.0): The amine is fully ionized (soluble), but retention is lower. However, using a CSH column maintains retention even for ionized bases. This is preferred for robustness and mass spec compatibility (if using Formic Acid).

  • Basic (pH > 10): The amine is neutral, increasing retention and improving shape on hybrid columns (e.g., XBridge). Risk: Silica dissolution if not using specific high-pH stable columns.

  • Decision: Acidic pH (2.5) using Phosphate buffer is selected for the standard QC method due to superior UV transparency and buffer capacity compared to volatile acids.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (KH₂PO₄).

    • Phosphoric Acid (85%).

    • Water (Milli-Q/HPLC Grade).

Chromatographic Conditions

This method is designed to be "self-validating" by ensuring system suitability criteria are met inherently by the chemistry.

ParameterSettingRationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm)CSH technology repels protonated amines, ensuring symmetry < 1.5.
Mobile Phase A 20 mM KH₂PO₄, adjusted to pH 2.5 with H₃PO₄Suppresses silanol activity; ensures amine is fully protonated for consistent retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5 µm particles.
Column Temp 40°CReduces viscosity and improves mass transfer for basic analytes.
Detection 215 nm (Primary), 254 nm (Secondary)215 nm captures the amide (lactam) and phenyl ring for max sensitivity.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program

A gradient is necessary to separate the polar analyte from potentially lipophilic synthetic precursors (e.g., phenylethyl halides).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention of polar lactam)
2.0955End of Hold
12.04060Elution of main peak & impurities
15.01090Wash lipophilic residues
17.01090Hold Wash
17.1955Re-equilibration
22.0955End of Run
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (Match initial conditions to prevent "solvent shock" and peak distortion).

  • Stock Solution: Dissolve 25 mg of analyte in 50 mL Diluent (0.5 mg/mL). Sonicate for 5 mins.

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific method, highlighting critical decision points.

MethodWorkflow Figure 2: Method Optimization Decision Tree Start Start: this compound Solubility Solubility Check: Soluble in Water/ACN mix? Start->Solubility ColumnSel Column Selection: Basic Amine present -> Use CSH C18 Solubility->ColumnSel MobilePhase Mobile Phase: Buffer pH 2.5 (Phosphate) ColumnSel->MobilePhase Trial1 Trial 1: 5-95% Gradient MobilePhase->Trial1 Decision Peak Tailing > 1.5? Trial1->Decision Optimize Add Ion Pair (Hexanesulfonate) OR Switch to Phenyl-Hexyl Decision->Optimize Yes Finalize Finalize Method & Validate Decision->Finalize No Optimize->Finalize

Validation & System Suitability

To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be passed before every analytical run.

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) ± 0.1 min deviationConfirms pump stability and gradient mixing accuracy.
Tailing Factor (T) ≤ 1.5 Critical for amines. T > 1.5 indicates silanol interaction or column aging.
Theoretical Plates (N) > 5000Ensures column efficiency is sufficient for impurity separation.
Resolution (Rs) > 2.0Between analyte and nearest impurity (e.g., synthetic precursor).
Precision (RSD) ≤ 0.5% (n=6)Confirms autosampler and integration consistency.

Troubleshooting Guide

  • Problem: Peak Splitting or Shoulder.

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection) or pH mismatch.

    • Fix: Dilute sample in Mobile Phase A (Buffer).

  • Problem: Rising Baseline at 215 nm.

    • Cause: Acetonitrile UV absorbance or "Ghost Peaks" from water impurities.

    • Fix: Use HPLC-grade ACN (Far UV grade) and ensure water is 18.2 MΩ.

  • Problem: Retention Time Drift.

    • Cause: Phosphate buffer precipitation or pH change.

    • Fix: Ensure buffer is filtered (0.22 µm) and prepared fresh daily. Do not leave phosphate buffer in the system overnight (precipitates in high % organic).

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Available at: [Link]

  • PubChem. 1-(2-Aminoethyl)pyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and stability of a new generation of charged surface hybrid silica columns. Journal of Chromatography A. Available at: [Link][2]

  • Agilent Technologies. Practical Guide to HPLC Method Development for Basic Drugs. Available at: [Link]

Sources

Application Note: Optimized Synthesis of N-Substituted 5-Methyl-2-Pyrrolidinones via Reductive Amination Cascade

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 5-substituted-2-pyrrolidinone (gamma-lactam) scaffold is a ubiquitous pharmacophore found in nootropic agents (e.g., Racetams), psycholeptics, and various natural alkaloids. While traditional synthesis often involves the harsh condensation of butyrolactones with amines at high temperatures, reductive amination offers a milder, more chemoselective route.

This guide details the optimization of the "Tandem Reductive Cyclization" of levulinic acid (or its esters) with primary amines. Unlike standard reductive aminations that yield secondary amines, this pathway leverages a specific cascade: Imine Formation


 Reduction 

Intramolecular Lactamization
.
The Synthetic Challenge

The primary failure mode in this synthesis is the competition between:

  • Direct Reduction: Reducing the ketone before imine formation (yields hydroxy-acid).

  • Incomplete Cyclization: Isolating the open-chain amino acid intermediate rather than the lactam.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reductant of choice due to its steric bulk and electronic properties, which favor imine reduction over ketone reduction, ensuring high fidelity of the cascade sequence.

Mechanistic Workflow

Understanding the cascade is vital for troubleshooting. The reaction does not stop at the amine; it must be driven to the cyclic lactam.

G Substrates Levulinic Acid + Primary Amine Imine Imine / Iminium Intermediate Substrates->Imine Condensation (-H2O) DirectRed 4-Hydroxypentanoic Acid (Impurity) Substrates->DirectRed Non-selective Reduction Reduction Amino Acid Intermediate Imine->Reduction Selective Reduction (STAB) Product N-Substituted 5-Methyl-2-Pyrrolidinone Reduction->Product Intramolecular Cyclization (-H2O)

Figure 1: The tandem reductive amination-cyclization pathway. Success depends on the rate of imine reduction exceeding the rate of ketone reduction.

Optimization Parameters

Selection of Reducing Agent

The choice of hydride source dictates the chemoselectivity.

Reducing AgentReactivity ProfileSuitability for Pyrrolidinones
Sodium Borohydride (NaBH₄) High reactivity. Reduces ketones and imines indiscriminately.Poor. Requires stepwise procedure (form imine first, then reduce) to avoid side products.
Sodium Cyanoborohydride (NaCNBH₃) Mild, selective at pH 6. Toxic (generates HCN).Good, but hazardous. Effective but operationally difficult due to toxicity and waste disposal.
Sodium Triacetoxyborohydride (STAB) Sterically bulky, electron-deficient. Reduces imines much faster than ketones.Excellent. The "Gold Standard" for bench-scale synthesis. No toxic byproducts.
H₂ / Pd-C or Ir Heterogeneous catalysis.Industrial. Best for large scale, but requires high pressure vessels.
Solvent and pH Effects
  • Solvent: 1,2-Dichloroethane (DCE) is historically the most effective solvent for STAB reactions due to solubility and rate. However, THF is a viable, greener alternative.

  • Acid Catalysis: The formation of the imine from a ketone (levulinic acid) is slower than from an aldehyde. Adding Acetic Acid (1-2 eq) is crucial to protonate the carbonyl, catalyzing imine formation and buffering the reaction to prevent STAB decomposition.

Standardized Protocol (STAB Method)

Target: Synthesis of N-benzyl-5-methyl-2-pyrrolidinone. Scale: 10 mmol (adaptable).

Reagents
  • Levulinic Acid (1.16 g, 10 mmol)

  • Benzylamine (1.07 g, 10 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Glacial Acetic Acid (0.6 g, 10 mmol, 1 eq)

  • Solvent: DCE or THF (30 mL)

Step-by-Step Procedure
  • Imine Pre-equilibrium (Critical for Ketones):

    • In a dry round-bottom flask, dissolve Levulinic Acid (1.0 eq) and Benzylamine (1.0 eq) in DCE (or THF).

    • Add Glacial Acetic Acid (1.0 eq).

    • Optimization Note: Stir at room temperature for 20–30 minutes before adding the reductant. This allows the imine/enamine equilibrium to establish, minimizing direct ketone reduction.

  • Reductive Step:

    • Cool the mixture slightly (0°C) if using very reactive amines; otherwise, room temperature is acceptable.

    • Add STAB (1.5 eq) portion-wise over 5–10 minutes. Caution: Mild gas evolution (H₂).

    • Allow the reaction to stir at room temperature for 12–16 hours under Nitrogen or Argon.

  • Cyclization Check & Workup:

    • Monitor by TLC or LC-MS. You may observe the linear amino-acid intermediate (

      
      ).
      
    • Forcing Cyclization: If the open-chain intermediate persists, heat the reaction mixture to 60°C for 2 hours.

    • Quench: Add saturated aqueous NaHCO₃ solution to quench excess hydride and neutralize acetic acid. Stir for 15 minutes.

  • Isolation:

    • Extract with DCM or EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash chromatography (typically EtOAc/Hexane gradients).

Troubleshooting & Self-Validation

Use this logic flow to diagnose low yields:

Diagnosis Start Low Yield / Impurity? Check1 Is the major impurity 4-hydroxypentanoic acid? Start->Check1 Sol1 Cause: Direct Reduction. Fix: Increase pre-stir time; Add AcOH; Add STAB slower. Check1->Sol1 Yes Check2 Is the mass spec showing Product + 18 (Water)? Check1->Check2 No Sol2 Cause: Incomplete Cyclization. Fix: Heat reaction to 60°C before workup. Check2->Sol2 Yes

Figure 2: Troubleshooting logic for tandem reductive amination.

Data Validation Table (Typical Results)
Amine TypeEq.[1][2][3][4][5][6] AcOHTempTimeIsolated YieldNotes
Benzylamine (Primary) 1.025°C16 h88-95%Spontaneous cyclization.
Aniline (Weak Nucleophile) 2.025°C

60°C
24 h65-75%Requires heat/acid to push imine formation.
Cyclohexylamine (Steric) 1.025°C18 h80-85%Slower reaction rate.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][7]J. Org.[4][5] Chem. 1996, 61, 3849–3862.[4][5][7] [Link]

  • Ledoux, A. ; Sandulenko, D.; Vande Velde, C. M. L. Green Synthesis of N-Substituted Pyrrolidinones from Levulinic Acid.[6][9]Green Chem. 2011, 13, 2767–2775. [Link]

  • Manzer, L. E. Catalytic Synthesis of α-Methylene-γ-valerolactone: A Biomass-Derived Acrylic Monomer.Appl. Catal. A: Gen. 2004, 272, 249–256. [Link]

Sources

Application Note: In Vitro Characterization of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (APP-2-One)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7]

The compound 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (referred to herein as APP-2-One ) represents a structural hybrid between the classical racetam core (pyrrolidin-2-one) and a phenylethylamine moiety. This unique scaffold suggests a dual mechanism of action distinct from first-generation nootropics (e.g., Piracetam) or pure ampakines.

While the pyrrolidone ring typically targets SV2A (Synaptic Vesicle Protein 2A) and modulates AMPA receptor kinetics, the 2-amino-2-phenylethyl side chain introduces potential interactions with monoaminergic systems (Dopamine/Norepinephrine transporters) or Sigma-1 receptors.

This guide outlines a tiered in vitro screening strategy to validate the activity of APP-2-One, moving from binding affinity to functional electrophysiology and neuroprotective capacity.

Mechanistic Hypothesis

The proposed mechanism involves the positive allosteric modulation (PAM) of AMPA receptors, facilitated by SV2A-mediated vesicle exocytosis. The diagram below illustrates the putative signaling pathway.

Mechanism_Action Compound APP-2-One SV2A SV2A Protein (Presynaptic) Compound->SV2A High Affinity Binding AMPA AMPA Receptor (Postsynaptic) Compound->AMPA Allosteric Modulation Vesicle Vesicle Fusion (Neurotransmitter Release) SV2A->Vesicle Enhances Ca_Influx Ca2+ Influx AMPA->Ca_Influx Channel Opening Vesicle->AMPA Glutamate Release BDNF BDNF Upregulation (Neuroplasticity) Ca_Influx->BDNF Signaling Cascade

Figure 1: Putative mechanism linking SV2A binding and AMPA modulation to downstream neuroplasticity.

Primary Screen: SV2A Radioligand Competition Binding

Objective: Determine the binding affinity (


) of APP-2-One for the SV2A protein, the primary target of levetiracetam-class drugs.

Rationale: The pyrrolidone core is highly specific for SV2A. Confirming this interaction is the "gatekeeper" assay for classifying the compound as a true racetam.

Materials
  • Ligand:

    
     (High affinity SV2A ligand, 
    
    
    
    ). Note:
    
    
    can be used but has lower affinity.
  • Source Tissue: Rat cortical membranes or CHO-K1 cells stably expressing human SV2A.

  • Reference Compound: Levetiracetam (negative control for non-specific binding).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl

    
    .
    
Protocol
  • Membrane Preparation: Homogenize rat cortex in ice-cold Tris-buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet to a protein concentration of 0.2 mg/mL.
    
  • Incubation:

    • In a 96-well plate, add 150

      
      L membrane suspension.
      
    • Add 25

      
      L of 
      
      
      
      (Final conc: 2 nM).
    • Add 25

      
      L of APP-2-One (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Non-specific binding (NSB): Define using 1 mM Levetiracetam.[1]

  • Equilibrium: Incubate for 60 minutes at 4°C (to prevent ligand degradation and transporter internalization).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce filter binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Functional Assay: Whole-Cell Patch Clamp (AMPA Modulation)

Objective: Assess if APP-2-One acts as a Positive Allosteric Modulator (PAM) of AMPA receptors, preventing desensitization.

Expert Insight: Racetams often show "weak" effects in static calcium assays. Electrophysiology is the gold standard because it detects changes in decay kinetics (deactivation/desensitization) that fluorescence assays miss.

Materials
  • Cells: Primary hippocampal neurons (DIV 14-21) or HEK293 cells transfected with GluA1/GluA2 subunits.

  • Extracellular Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular Solution: 140 mM Cs-Gluconate (blocks K+ channels), 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA.

Protocol
  • Setup: Establish whole-cell configuration (Holding potential

    
    ).
    
  • Baseline: Apply Glutamate (1 mM) via a fast-perfusion Y-tube system (100 ms pulse). Record the peak current and decay time constant (

    
    ).
    
  • Drug Application: Pre-incubate the neuron with APP-2-One (10

    
    M and 100 
    
    
    
    M) for 30 seconds via bath perfusion.
  • Test Pulse: Co-apply Glutamate (1 mM) + APP-2-One.

  • Analysis:

    • Potentiation: Measure % increase in steady-state current (

      
      ) relative to peak (
      
      
      
      ).
    • Kinetics: Analyze the desensitization time constant (

      
      ). A true PAM will significantly increase 
      
      
      
      .

Validation Criteria:

  • Cyclothiazide (CTZ, 100

    
    M):  Must be used as a positive control (blocks desensitization completely).
    
  • Solvent Control: DMSO < 0.1% final concentration.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity

Objective: Evaluate the neuroprotective potential of APP-2-One against excitotoxic stress, a key claim for nootropic candidates.

Experimental Workflow

Assay_Workflow Step1 Cell Culture (PC12 or SH-SY5Y) Step2 Pre-treatment (APP-2-One: 1-100 µM) 24 Hours Step1->Step2 Step3 Insult (L-Glutamate: 10 mM) 4-6 Hours Step2->Step3 Step4 Readout (MTT or LDH Assay) Step3->Step4

Figure 2: Neuroprotection screening workflow.

Protocol (MTT Reduction Assay)
  • Seeding: Plate PC12 cells at

    
     cells/well in 96-well collagen-coated plates. Differentiate with NGF (50 ng/mL) for 5 days to induce neurite outgrowth.
    
  • Pre-treatment: Replace medium with low-serum (1%) medium containing APP-2-One (0.1, 1, 10, 100

    
    M). Incubate for 2 hours.
    
  • Insult: Add L-Glutamate (final conc. 10 mM) to induce approximately 50% cell death.

  • Incubation: Incubate for 24 hours at 37°C.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO (150

      
      L).
      
    • Measure Absorbance at 570 nm .

  • Calculation:

    
    
    

Summary of Expected Data

AssayReadoutExpected Result for Active Candidate
SV2A Binding

(nM)

(indicates specific binding)
Patch Clamp

(ms)
Increase in decay time (slower desensitization)
Neuroprotection Cell Viability (%)Significant recovery vs. Glutamate control (

)

References

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861–9866.

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.

  • Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 53(5), 2197–2203.

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312.

  • Gillard, M., et al. (2011). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European Journal of Pharmacology, 653(1-3), 28-33.

Sources

Application Notes and Protocols for the Crystallization of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and purification of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one through crystallization. This document outlines systematic approaches to solvent selection and provides detailed protocols for various crystallization techniques, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Crystalline Form

This compound is a chiral molecule with potential applications in pharmaceutical development. The isolation of this compound in a highly pure, crystalline form is paramount for ensuring consistent physical and chemical properties, which directly impact its bioavailability, stability, and manufacturability.[1][2] Crystallization is a critical purification step that can effectively remove impurities and control the solid-state form of the active pharmaceutical ingredient (API).[1][2] The choice of crystallization solvent and method is a crucial decision that influences yield, purity, crystal habit, and potentially the polymorphic form of the final product.[1][3][4]

This guide provides a framework for developing a robust crystallization process for this compound, starting with a systematic solvent screening methodology and followed by detailed protocols for common crystallization techniques.

Physicochemical Properties and Initial Considerations

General Solubility Profile of Related Structures:

  • N-substituted Pyrrolidinones: Generally exhibit good solubility in a range of organic solvents. For instance, N-methyl-2-pyrrolidone (NMP) is miscible with water and most common organic solvents.[5] N-vinyl-2-pyrrolidone is also soluble in water and many organic solvents.[6] This suggests that the pyrrolidinone moiety will contribute to solubility in polar solvents.

  • Chiral Amines: The primary amine group introduces the possibility of hydrogen bonding and salt formation, influencing solubility in protic and acidic media.[7]

  • Phenyl Group: The phenyl group will contribute to solubility in aromatic and less polar solvents.

Systematic Solvent Screening Protocol

The cornerstone of an effective crystallization process is the selection of an appropriate solvent system.[1] An ideal solvent should exhibit high solubility of the compound at elevated temperatures and low solubility at lower temperatures, leading to a high recovery of the crystalline product upon cooling.

Initial Solvent Selection

A diverse set of solvents with varying polarities and functionalities should be screened. The following table provides a recommended starting panel of solvents for initial solubility assessment.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Protic solvents capable of hydrogen bonding with the amine and lactam groups.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can interact with the polar functional groups.
Esters Ethyl Acetate, Isopropyl AcetateSolvents of intermediate polarity.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAprotic solvents with moderate polarity.
Aromatic Hydrocarbons Toluene, XyleneNon-polar solvents that may solubilize the phenyl group.
Nitriles AcetonitrilePolar aprotic solvent.
Water To assess aqueous solubility and the potential for using aqueous mixtures.
Experimental Workflow for Solubility Determination

A two-point solubility measurement is an efficient method for initial solvent screening.[1]

G cluster_0 Solvent Screening Workflow A Weigh a known amount of this compound into vials B Add a measured volume of a screening solvent to each vial A->B C Heat the vials to an elevated temperature (e.g., 50°C) with stirring B->C D Visually inspect for complete dissolution C->D E If dissolved, cool to room temperature (e.g., 20°C) and then to a lower temperature (e.g., 0-5°C) D->E If complete dissolution F Observe for precipitation/crystallization E->F G Categorize solvents based on solubility behavior (Good, Moderate, Poor) F->G

Caption: Workflow for initial solvent screening.

Interpretation of Screening Results

The results from the initial screen will guide the selection of promising solvents for further optimization.

Observation at High TemperatureObservation at Low TemperatureSolvent ClassificationNext Steps
SolubleInsoluble (forms crystals)Excellent Proceed to cooling crystallization protocol.
SolubleSolubleGood Solvent Consider for use as a solvent in anti-solvent crystallization.
InsolubleInsolublePoor Solvent Consider for use as an anti-solvent.
Partially SolublePartially SolubleModerate May be suitable for mixed-solvent systems or require further temperature optimization.

Crystallization Protocols

Based on the solvent screening results, the following detailed protocols can be employed to crystallize this compound.

Protocol 1: Cooling Crystallization

This is the preferred method when a suitable solvent with a significant temperature-dependent solubility profile is identified.[1]

Principle: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce supersaturation and subsequent crystallization.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen "Excellent" solvent at an elevated temperature (e.g., 50-60°C). Ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5°C) to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature to remove residual solvent.

G cluster_0 Cooling Crystallization Workflow A Dissolve in minimum hot solvent B Slowly cool to room temperature A->B C Cool in ice bath B->C D Filter crystals C->D E Wash with cold solvent D->E F Dry under vacuum E->F

Caption: Step-by-step cooling crystallization workflow.

Protocol 2: Anti-Solvent Addition Crystallization

This method is useful when the compound is highly soluble in a particular solvent, even at low temperatures.

Principle: An "anti-solvent" (a solvent in which the compound is poorly soluble) is added to a solution of the compound in a "good solvent," causing a rapid decrease in solubility and inducing crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a "good solvent" at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor solvent" (the anti-solvent) to the solution with stirring. The addition should be slow to control the rate of supersaturation.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of crystallization.

  • Maturation: Allow the mixture to stir for a period to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a mixture of the good solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

G cluster_0 Anti-Solvent Crystallization Workflow A Dissolve in 'Good Solvent' B Slowly add 'Anti-Solvent' A->B C Observe for turbidity/crystallization B->C D Stir to allow for complete crystallization C->D E Filter crystals D->E F Wash with anti-solvent E->F G Dry under vacuum F->G

Caption: Step-by-step anti-solvent crystallization workflow.

Protocol 3: Evaporative Crystallization

This technique is suitable for compounds that are soluble in volatile solvents.

Principle: The solvent is slowly evaporated from a solution of the compound, leading to an increase in concentration and eventual crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a suitable volatile solvent at room temperature.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass) to allow for slow evaporation of the solvent in a fume hood.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.

  • Isolation: Once a sufficient amount of crystals has formed, collect them by filtration.

  • Drying: Air-dry or dry the crystals under a gentle stream of inert gas.

Chiral Resolution Considerations

Since this compound is a chiral molecule, crystallization can also be employed for chiral resolution if the starting material is a racemic mixture.

  • Diastereomeric Salt Crystallization: This is a common method for resolving chiral amines.[7][8] It involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization.[7] The desired enantiomer can then be liberated from the salt by treatment with a base.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Oiling Out Solution is too concentrated or cooled too quickly.Dilute the solution with more solvent before cooling, or slow down the cooling rate. Consider using a different solvent or a mixed-solvent system.
Poor Crystal Yield Compound is too soluble in the cold solvent.Use a less polar solvent, a mixed-solvent system, or employ the anti-solvent addition method.
Impure Crystals Inefficient removal of impurities.Ensure complete dissolution before cooling to leave insoluble impurities behind. Consider a pre-purification step like column chromatography.
No Crystallization Insufficient supersaturation.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the desired compound. Concentrate the solution further.

Conclusion

The successful crystallization of this compound relies on a systematic and well-reasoned approach. By conducting a thorough solvent screen and carefully selecting the appropriate crystallization technique, researchers can obtain this valuable compound in a highly pure and crystalline form. The protocols and workflows presented in these application notes provide a robust starting point for the development of an efficient and scalable purification process, which is essential for its application in research and drug development.

References

  • Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Gholami, H., et al. (2020). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Eastman Chemical Company. (2019). N-Methyl-2-Pyrrolidone (NMP) | TDS.
  • Wang, Y., et al. (2023).
  • Gholami, H., et al. (2020).
  • Thakur, A., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
  • Wikipedia contributors. (n.d.). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Sui, A. (2023, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Tobias & Co..
  • Technobis. (2022, January 17).
  • National Center for Biotechnology Information. (n.d.). N-methyl-2-pyrrolidone. PubChem. Retrieved February 13, 2026, from [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2021). ACS Omega.
  • National Center for Biotechnology Information. (n.d.). N-vinyl-2-pyrrolidone. PubChem. Retrieved February 13, 2026, from [Link]

  • Jain, A., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. PubMed.
  • Wikipedia contributors. (n.d.). N-Methyl-2-pyrrolidone. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. (n.d.).
  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.
  • Improved one-pot synthesis of 1-(2-phenethyl)
  • N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. (1995). PubMed.
  • Wikipedia contributors. (n.d.). 1-(2-Phenylethyl)pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Zhao, S., et al. (1999). Syntheses of 1,2-diamino and 1,2-aminoalcohol derivatives in the piperidine and pyrrolidine series as anti-amnesic agents. PubMed.
  • Wikipedia contributors. (n.d.). Pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Structure of pyrrolidine and their derivatives. (n.d.).
  • Al-Graw, F. A. S. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

Sources

Solvent Selection for the Efficient Extraction of Amino-phenylethyl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

Amino-phenylethyl pyrrolidinones represent a class of compounds with significant interest in pharmaceutical development, often serving as key intermediates in the synthesis of novel therapeutics. The efficiency of their isolation and purification is paramount, with solvent extraction being a critical step that dictates yield, purity, and scalability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the extraction of these target molecules. We will delve into the physicochemical properties of the analyte, explore the principles of liquid-liquid and solid-phase extraction, and provide detailed, field-proven protocols. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot their extraction processes effectively.

Understanding the Analyte: Physicochemical Properties

The molecular structure of amino-phenylethyl pyrrolidinones is fundamentally amphiphilic and basic, a duality that must be expertly managed during extraction.

  • The Pyrrolidinone Ring: This lactam (cyclic amide) moiety is polar and capable of hydrogen bonding, contributing to solubility in polar solvents.

  • The Phenylethyl Group: This aromatic, nonpolar substituent imparts significant hydrophobic character, favoring solubility in organic solvents.

  • The Amino Group: This is the most influential functional group for extraction design. It is basic and readily protonated in an acidic environment to form a water-soluble ammonium salt.[1]

This unique combination of polar, nonpolar, and ionizable functional groups means that the compound's solubility can be dramatically altered by adjusting the pH of the aqueous phase. This characteristic is the cornerstone of an efficient and highly selective extraction strategy.

Foundational Principles of Solvent Selection

The ideal extraction solvent should maximize the recovery of the target analyte while minimizing the co-extraction of impurities.[2] The selection process is a multi-parameter optimization problem involving solubility, selectivity, safety, and scalability.

Core Selection Criteria:

  • Solubility & Polarity: The principle of "like dissolves like" is a useful starting point. However, for amino-phenylethyl pyrrolidinones, the ability to modulate polarity via pH is more powerful. The organic solvent chosen must be immiscible with water to form a distinct second phase.[3][4]

  • Selectivity: The solvent should have a high affinity for the neutral (deprotonated) form of the analyte and a low affinity for impurities present in the mixture.

  • Volatility: A lower boiling point simplifies solvent removal post-extraction, typically via rotary evaporation, preserving the integrity of the target compound.

  • Inertness: The solvent must not react with the target compound.

  • Safety & Environmental Impact: With increasing ecological awareness, the use of "green solvents" is highly encouraged. These solvents possess low toxicity, are biodegradable, and are often derived from renewable resources.[5][6][7] Alcohols like ethanol and bio-based solvents are gaining traction over traditional chlorinated or aromatic hydrocarbon solvents.[5][8]

Table 1: Properties of Common Extraction Solvents

This table provides a comparative overview of solvents frequently used in extraction, ordered by increasing polarity.

SolventPolarity Index (P')[9]Density (g/mL)Boiling Point (°C)Safety & Environmental Notes
Hexane0.10.65569Neurotoxin, flammable, volatile organic compound (VOC).
Toluene2.40.867111Flammable, toxic, VOC. Use in a fume hood.
Diethyl Ether2.80.71335Extremely flammable, forms explosive peroxides.
Dichloromethane (DCM)3.11.3340Suspected carcinogen, VOC. Effective but use with caution.
Ethyl Acetate (EtOAc)4.40.90277Flammable, less toxic than DCM. Often a greener alternative.
Methyl t-Butyl Ether (MTBE)2.50.74055Flammable. Less prone to peroxide formation than diethyl ether.
2-Methyltetrahydrofuran (2-MeTHF)-0.85480Bio-based solvent, higher boiling point, good alternative to THF/DCM.
Solvent Selection Decision Framework

The selection of an appropriate solvent is a logical process that can be visualized as a funnel, narrowing down the options based on critical parameters.

Start Start: Crude Reaction Mixture (Analyte + Impurities in Aqueous/Organic Phase) Immiscibility Is the solvent immiscible with the sample matrix (typically water)? Start->Immiscibility Solubility Does the solvent effectively dissolve the NEUTRAL form of the analyte? Immiscibility->Solubility Yes No1 Discard Immiscibility->No1 No Selectivity Does the solvent have low solubility for key impurities? Solubility->Selectivity Yes No2 Discard Solubility->No2 No Volatility Is the boiling point suitable for easy removal without degrading the analyte? Selectivity->Volatility Yes No3 Discard Selectivity->No3 No Safety Is the solvent's safety and environmental profile acceptable (Green Chemistry)? Volatility->Safety Yes No4 Consider alternatives or process modification Volatility->No4 No Final Final Solvent Candidates (e.g., EtOAc, 2-MeTHF, MTBE) Safety->Final Yes No5 Re-evaluate or use engineering controls Safety->No5 No

Caption: Decision workflow for selecting an extraction solvent.

Protocol 1: pH-Swing Liquid-Liquid Extraction (LLE)

This technique is the workhorse for separating basic compounds like amino-phenylethyl pyrrolidinones from neutral or acidic impurities.[10] It exploits the differential solubility of the protonated and neutral forms of the analyte in aqueous and organic phases.[1][11]

Methodology Rationale

The process involves two key pH adjustments. First, an acid wash protonates the basic amino group, rendering the molecule ionic and highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase.[10] Second, the aqueous phase is isolated and basified. This deprotonates the ammonium salt, returning it to its neutral, organic-soluble form, which can then be extracted into a fresh organic solvent.[3]

Detailed Step-by-Step Protocol
  • Initial Dissolution:

    • Dissolve the crude sample mixture (e.g., post-reaction) in a suitable water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use a volume that fully dissolves the material (approx. 10-20 mL per gram of crude material). Transfer this solution to a separatory funnel.

  • Acidic Wash (Impurity Removal):

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.

    • Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds.

    • Allow the layers to separate. The target analyte is now protonated and resides in the aqueous layer as an ammonium salt. The neutral impurities remain in the top organic layer.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask. If DCM is the organic solvent, the organic layer will be at the bottom. The principle remains the same: isolate the layer containing the protonated amine. Repeat this wash 1-2 times to ensure complete transfer.

  • Basification:

    • Place the combined acidic aqueous extracts into a flask and cool in an ice bath to manage any heat from neutralization.

    • Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) while stirring until the solution is basic (pH > 10, check with pH paper). This converts the water-soluble ammonium salt back to the neutral, organic-soluble amine.

  • Extraction of Target Compound:

    • Transfer the basified aqueous solution back to a clean separatory funnel.

    • Add a fresh portion of the chosen organic solvent (e.g., EtOAc).

    • Shake vigorously, venting frequently, as described in step 2.

    • Allow the layers to separate. The deprotonated target compound has now partitioned into the organic layer.

    • Drain the organic layer into a clean collection flask. Repeat the extraction on the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Washing and Drying:

    • Combine all organic extracts. To remove residual water-soluble impurities and salts, wash the combined organic phase with brine (saturated NaCl solution).

    • Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal:

    • Filter the dried solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified amino-phenylethyl pyrrolidinone.

LLE Workflow Diagram

process process input_output input_output waste waste product product A 1. Crude mixture dissolved in organic solvent (EtOAc) B 2. Add 1M HCl (aq). Shake and separate layers. A->B C Organic Layer: Neutral Impurities B->C Discard D Aqueous Layer: Protonated Analyte (R-NH3+) B->D E 3. Add 3M NaOH (aq) to pH > 10 D->E F 4. Add fresh EtOAc. Shake and separate layers. E->F G Aqueous Layer: Salts F->G Discard H Organic Layer: Neutral Analyte (R-NH2) F->H I 5. Wash with Brine & Dry over Na2SO4 H->I J 6. Filter & Evaporate Solvent I->J K Purified Product J->K

Caption: Workflow for pH-swing liquid-liquid extraction.

Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample purification and concentration, acting like a form of column chromatography.[12][13] For a basic compound like an amino-phenylethyl pyrrolidinone, strong cation-exchange (SCX) SPE is an ideal choice.

Methodology Rationale

SCX sorbents contain negatively charged functional groups (e.g., sulfonic acid). At a neutral or acidic pH, the positively charged (protonated) analyte binds strongly to the sorbent via ionic interaction. Neutral and acidic impurities, which are not positively charged, will not bind and can be washed away. The target compound is then eluted by disrupting the ionic bond, typically by using a basic eluent that neutralizes the analyte's charge.[14]

Detailed Step-by-Step Protocol
  • Sorbent Selection:

    • Choose a strong cation-exchange (SCX) SPE cartridge. The cartridge size depends on the sample mass and concentration.[14]

  • Conditioning:

    • Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent.

    • Equilibrate the sorbent by passing 1-2 column volumes of the sample loading buffer (e.g., deionized water or a buffer with pH < 4) through the cartridge. Do not let the sorbent run dry.

  • Sample Loading:

    • Dissolve the sample in a minimal amount of a suitable solvent and adjust the pH to < 4 to ensure the amine is fully protonated.

    • Load the sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 drops per second). The positively charged analyte will be retained.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of the equilibration buffer (pH < 4) to remove any unbound polar impurities.

    • Wash the cartridge with a nonpolar organic solvent like methanol or acetonitrile to remove any retained nonpolar or weakly polar neutral impurities.

  • Elution:

    • Elute the purified analyte by passing 1-2 column volumes of a basic solution through the cartridge. A common eluent is a 5% solution of ammonium hydroxide in methanol. The base neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to be washed off the column.

    • Collect the eluate.

  • Solvent Removal:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the final product.

SPE Workflow Diagram

conditioning conditioning loading loading washing washing elution elution waste waste product product step1 step1 step2 step2 step1:f1->step2:f0 step3 step3 step2:f1->step3:f0 out1 step2->out1 step4 Elute 5% NH4OH in Methanol step3:f1->step4:f0 out2 step3->out2 out3 step4->out3 waste1 Waste (Unbound Impurities) out1->waste1 waste2 Waste (Neutral Impurities) out2->waste2 product_out Collected Product out3->product_out

Caption: Workflow for cation-exchange solid-phase extraction.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Emulsion Formation (LLE) - High concentration of surfactants/particulates.- Solvents with similar densities.- Vigorous shaking.- Add brine (saturated NaCl) to increase the aqueous phase density.- Gently swirl or invert the funnel instead of shaking.- Filter the crude mixture before extraction.
Low Recovery - Incomplete extraction (insufficient partitions).- Analyte is partially soluble in the wrong phase.- Incorrect pH for protonation/deprotonation.- Increase the number of extractions (e.g., 3x instead of 2x).- Ensure pH is sufficiently acidic (<2) or basic (>10).- For SPE, ensure slow loading and complete elution.
Poor Purity - Co-extraction of impurities with similar properties.- Insufficient washing steps.- Perform a back-extraction: re-extract the organic product layer with fresh acidic solution.- In SPE, add an intermediate-strength wash step.- Combine LLE and SPE for orthogonal purification.

Conclusion

The successful extraction of amino-phenylethyl pyrrolidinones hinges on a strategic approach that leverages the compound's unique chemical properties. By modulating the pH, researchers can effectively control the analyte's solubility, enabling highly selective separation through either liquid-liquid or solid-phase extraction. For general purification and isolation, pH-swing liquid-liquid extraction with a solvent like ethyl acetate offers a robust and scalable method. For higher purity requirements or sample concentration, cation-exchange solid-phase extraction provides an excellent orthogonal technique. The principles and protocols detailed in this guide provide a solid foundation for developing efficient, reliable, and adaptable extraction methodologies.

References

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Retrieved from [Link]

  • Al-Kadhemy, M. F., et al. (2022). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. MDPI. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Applications of green solvents in extraction of phytochemicals from medicinal plants: A review. Retrieved from [Link]

  • TV, P., Nisha, J. L. L., & Popkin, R. S. (2025). Implementing Green Solvent-Based Extraction Techniques to Improve Sustainability in Phytopharmaceutical Manufacturing. Preprints.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Hawach Scientific. (2023). Knowledge About Normal Phase Solid Phase Extraction. Retrieved from [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved from [Link]

  • Yaseen, G., et al. (2020). Green solvents for qualitative pharmaceutical analysis. In Green Chemistry for Sustainable Pharma. Elsevier. Retrieved from [Link]

  • Chemat, F., et al. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 11th International Symposium on Process Systems Engineering. Retrieved from [Link]

  • JoVE. (2020). Extraction - Concept. Retrieved from [Link]

  • Scribd. (n.d.). Selection of Extraction Solvents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Organic Synthesis Division Subject: Yield Optimization & Troubleshooting Protocol

Executive Summary: The Synthetic Challenge

The synthesis of This compound (Target Molecule TM-1 ) presents a classic "polymorphic" challenge in medicinal chemistry. The molecule features a polar lactam ring, a lipophilic phenyl group, and a reactive primary amine at a benzylic position.

Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from three specific bottlenecks:

  • Regioselectivity failure during the initial alkylation (attacking the wrong carbon).

  • Elimination vs. Substitution competition when converting the hydroxyl intermediate to the amine (forming styrene byproducts).

  • Purification losses due to the amphiphilic nature of the final amine (water solubility leading to extraction loss).

This guide abandons generic advice in favor of a Root Cause Analysis (RCA) approach.

The Validated Pathway (The "Azide Route")

While reductive amination of the corresponding ketone (phenacyl derivative) is possible, it often suffers from dimerization. The most robust, high-yield protocol is the Styrene Oxide Ring Opening


 Activation 

Azide Displacement
.

The Workflow:

  • Ring Opening: 2-Pyrrolidone + Styrene Oxide

    
     Alcohol Intermediate.
    
  • Activation: Alcohol

    
     Mesylate (OMs).
    
  • Displacement: Mesylate

    
     Azide.
    
  • Reduction: Azide

    
     Amine (TM-1 ).
    

SynthesisPathway Pyr 2-Pyrrolidone Alcohol Intermed A: Benzylic Alcohol Pyr->Alcohol Base Cat. (Regiocontrol) StyOx Styrene Oxide StyOx->Alcohol Mesylate Intermed B: Benzylic Mesylate Alcohol->Mesylate MsCl, TEA 0°C Azide Intermed C: Benzylic Azide Mesylate->Azide NaN3, DMF (SN2) Styrene Byproduct: Styrene Derivative Mesylate->Styrene Elimination (Heat/Strong Base) Target Target (TM-1): Primary Amine Azide->Target Pd/C, H2 or Staudinger

Figure 1: The optimized "Azide Route" workflow showing the critical branch point where elimination (red) competes with substitution.

Troubleshooting Guide: Diagnostic & Resolution

Ticket #101: "My yield is <30% in Step 1, and NMR shows a mixture of isomers."

Diagnosis: Regioselectivity Failure. When reacting 2-pyrrolidone with styrene oxide, the nucleophile (pyrrolidone nitrogen) can attack either the terminal carbon (


) or the benzylic carbon (

).
  • Desired Path: Attack at the terminal carbon to place the OH group at the benzylic position (necessary for subsequent amination).

  • Root Cause: Using acidic conditions or weak bases promotes

    
    -like character, favoring attack at the more substituted (benzylic) carbon, or polymerization of styrene oxide.
    

Resolution Protocol:

  • Switch to Base Catalysis: Use NaH (Sodium Hydride) or KOtBu in dry DMF. Strong basic conditions enforce an

    
     mechanism, which sterically favors attack at the less hindered terminal carbon.
    
  • Temperature Control: Maintain reaction at 60-80°C. Higher temperatures (>100°C) promote oligomerization of the epoxide.

ParameterRecommended ConditionReason
Base NaH (1.1 eq)Ensures deprotonation of pyrrolidone; enforces steric control.
Solvent Anhydrous DMFHigh polarity stabilizes the transition state; prevents H-bonding interference.
Stoichiometry 1.2 eq Styrene OxideSlight excess compensates for volatility/hydrolysis.
Ticket #102: "The Mesylate disappears, but I get a non-polar alkene instead of the Azide."

Diagnosis: E2 Elimination Dominance. The benzylic mesylate is extremely prone to elimination to reform the styrene double bond, especially if the reaction mixture is heated or if the azide source is not soluble enough (slow substitution allows elimination to compete).

Root Cause:

  • Temperature too high: Heating a benzylic mesylate promotes elimination.

  • Solvent choice: Using solvents where NaN3 is insoluble (e.g., THF, DCM) slows the

    
     rate, allowing the E1/E2 pathway to take over.
    

Resolution Protocol:

  • The "Cold Azide" Technique: Do NOT heat the mesylate displacement. Perform the reaction at Room Temperature or even 0°C initially.

  • Solvent Switch: Use DMSO or DMF .[1] Sodium Azide (NaN3) has significantly higher solubility in DMSO, accelerating the

    
     rate to outcompete elimination.
    
  • Add Crown Ether: Adding 5-10 mol% 15-Crown-5 (for sodium) complexes the cation, making the azide anion "naked" and hyper-nucleophilic.

Ticket #103: "I lose 50% of my product during the final workup."

Diagnosis: Amphiphilic Phase Partitioning. The final product, this compound, is an amine.[2] In its neutral form, it has significant water solubility due to the pyrrolidone ring and the amine, despite the phenyl ring. Standard extraction (Water/EtOAc) often leaves product in the aqueous layer.

Resolution Protocol:

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl before extraction.

  • The pH Swing:

    • Acidify reaction mixture to pH 2 (Amine protonated

      
       Water soluble).
      
    • Wash with DCM (Removes non-basic impurities).

    • Basify aqueous layer to pH 12 (Amine neutral

      
       Organic soluble).
      
    • Extract exhaustively with Chloroform/Isopropanol (3:1) . Note: DCM alone may not be polar enough to pull the product out of water efficiently.

Advanced Optimization: The "Gabriel" Alternative

If the Azide route fails due to safety regulations or elimination issues, the Gabriel Synthesis is the authoritative backup. This avoids the unstable mesylate intermediate.

Protocol Adjustment:

  • Precursor: Synthesize 1-(2-chloro-2-phenylethyl)pyrrolidin-2-one .

  • Reagent: React with Potassium Phthalimide in DMF (100°C).

  • Deprotection: Hydrazinolysis (Ing-Manske Procedure).

Yield Comparison Table:

MethodTypical YieldPrimary RiskComplexity
Azide Route 65-75%Elimination to StyreneModerate (Azide safety)
Gabriel Synthesis 80-85%Hydrolysis difficultyHigh (Solid handling)
Reductive Amination 40-50%DimerizationLow (One-pot potential)

Decision Logic for Yield Improvement

Follow this logic flow to identify your specific failure point.

TroubleshootingTree Start Start: Low Yield Analysis Step1 Step 1: Alkylation (Pyr + StyOx) Start->Step1 Check1 Isomer Purity? Step1->Check1 Sol1 Use NaH/DMF (Force SN2) Check1->Sol1 Mixed Isomers Step2 Step 2: Activation (OH -> OMs) Check1->Step2 Clean Check2 Styrene formation? Step2->Check2 Sol2 Switch to DMSO Add Crown Ether Lower Temp Check2->Sol2 Yes (Elimination) Step3 Step 3: Workup Check2->Step3 No Check3 Product in Aqueous? Step3->Check3 Sol3 Use CHCl3:IPA (3:1) Saturate NaCl Check3->Sol3 Yes

Figure 2: Diagnostic logic tree for isolating yield loss mechanisms.

References & Authoritative Sources

  • Gabriel Synthesis Mechanism & Optimization :

    • Source: Thermo Fisher Scientific. "Gabriel Synthesis."[1][3][4][5]

    • Relevance: Defines the standard protocol for converting alkyl halides to primary amines using phthalimide, avoiding polyalkylation.

    • URL:

  • Pyrrolidone Alkylation & Regioselectivity :

    • Source: Arkat USA (Arkivoc). "Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones."

    • Relevance: Provides experimental data on handling N-phenacylpyrrolidone intermediates and their stability.

    • URL:

  • Troubleshooting Reaction Yields :

    • Source: University of Rochester, Dept. of Chemistry. "How to Improve Your Yield."

    • Relevance: Foundational techniques for workup efficiency and minimizing mechanical loss during extraction.

    • URL:

  • Biocatalytic Alternatives (Contextual) :

    • Source: ResearchGate (JACS Au). "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines."

    • Relevance: Highlights modern enzymatic routes for chiral pyrrolidines, offering a contrast to the chemical synthesis described above.

    • URL:

Sources

Troubleshooting racemization issues during pyrrolidin-2-one derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidin-2-one Derivative Synthesis

A Guide to Troubleshooting and Preventing Racemization

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into one of the most persistent challenges in chiral synthesis: racemization during the production of pyrrolidin-2-one derivatives. These scaffolds are critical in medicinal chemistry, and maintaining their stereochemical integrity is paramount for efficacy and safety.[1][2][3][4][5]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern in pyrrolidin-2-one synthesis?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[6] For pyrrolidin-2-one derivatives, the stereocenter, often at the α-position to the carbonyl group, is particularly susceptible. This is a critical issue because the biological activity of a drug is often exclusive to one enantiomer. The other may be inactive or, in worst-case scenarios, cause harmful side effects. Thus, maintaining enantiopurity is a regulatory and safety imperative.

Q2: What is the primary chemical mechanism responsible for racemization in these syntheses?

A2: The most common mechanism involves the deprotonation of the hydrogen atom at the α-carbon (the stereocenter) to the carbonyl group.[7][8][9] This abstraction, typically facilitated by a base, forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar molecule with roughly equal probability, leading to a 50:50 mixture of the original (R) and inverted (S) enantiomers, thereby destroying the optical purity.[6][10][11][12] Acid-catalyzed tautomerization to an achiral enol intermediate can also lead to the same outcome.[8][9][13]

Q3: Are certain steps in the synthesis more prone to racemization?

A3: Yes. Any step involving basic or acidic conditions, elevated temperatures, or prolonged reaction times can be a hotspot for racemization. Key steps to scrutinize include:

  • Amide bond formation/coupling reactions: Activation of a carboxylic acid can lead to the formation of racemizable intermediates like oxazolones, especially when using certain coupling reagents.[14]

  • Deprotection steps: Removal of protecting groups under harsh acidic or basic conditions can compromise the adjacent stereocenter.[15][16]

  • Reactions involving strong bases: Any step that uses a strong base to effect a transformation risks deprotonation at the α-carbon.[17]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues. If you observe a loss of optical purity, identify your symptom below and explore the potential causes and solutions.

Issue 1: Significant loss of enantiomeric excess (e.e.) after an amide coupling step.

  • Q: My starting materials are enantiopure, but the coupled product is nearly racemic. What's happening?

    • A: Cause & Mechanism: This strongly suggests that the activation of the carboxylic acid is creating a highly racemizable intermediate. When using coupling reagents, particularly carbodiimides like DCC or EDC alone, the activated acid can cyclize to form an oxazolone. The protons on the oxazolone's α-carbon are highly acidic and rapidly equilibrate, leading to racemization before the amine has a chance to attack.

    • A: Solution:

      • Use Additives: Always use carbodiimides in conjunction with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form an active ester that is more resistant to racemization than the oxazolone.[14]

      • Switch Coupling Reagent: Consider changing to a phosphonium- or uronium-based coupling reagent like HATU, HBTU, or DEPBT.[18] DEPBT, in particular, is known for its remarkable resistance to racemization, especially with sensitive amino acids like histidine.[18][19]

      • Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C). This reduces the rate of both the desired coupling and the undesired racemization, but often favors the former, kinetically.[14][17]

Issue 2: Enantiomeric excess decreases during a base-mediated reaction (e.g., alkylation, condensation).

  • Q: I'm using a base to perform a reaction, and my product's optical purity is lower than expected. How can I fix this?

    • A: Cause & Mechanism: The base is likely deprotonating the α-carbon, leading to the formation of a planar enolate and subsequent racemization, as detailed in the FAQs.[20] The strength and steric hindrance of the base, along with the solvent and temperature, play a huge role.

    • A: Solution:

      • Base Selection: Switch to a weaker or more sterically hindered base. For instance, if you are using sodium hydroxide or potassium carbonate, consider changing to a bulkier base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[17] These bases can perform the intended reaction while being less likely to abstract the sterically shielded α-proton.

      • Temperature Control: Lowering the reaction temperature is crucial. It minimizes the available energy for the deprotonation equilibrium to be established.

      • Solvent Choice: The solvent can dramatically influence racemization rates. Polar aprotic solvents like DMF or DMSO can stabilize the charged enolate intermediate, potentially increasing the rate of racemization.[21] Experimenting with less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial, provided your reactants remain soluble.[22][23]

FactorHigh Racemization RiskLow Racemization RiskRationale
Base Strong, non-hindered (e.g., NaOH, K₂CO₃)Weaker, sterically hindered (e.g., DIPEA, Collidine)Hindered bases are less able to access the α-proton.
Temperature Elevated (e.g., > 25 °C)Low (e.g., 0 °C to -78 °C)Reduces the kinetic rate of enolate formation.
Solvent Polar aprotic (e.g., DMF, NMP, DMSO)Less polar (e.g., DCM, THF)Polar solvents can stabilize the enolate intermediate.[21]
Pre-activation ProlongedMinimized / In-situReduces the lifetime of the highly reactive activated species.[14]

Issue 3: Racemization is observed after a protecting group removal step.

  • Q: My protected intermediate has high e.e., but after deprotection, the final compound is racemized. Why?

    • A: Cause & Mechanism: The conditions used for deprotection (e.g., strong acid or base) are causing epimerization at the α-stereocenter. For example, removing a Boc group with strong TFA for an extended period or removing an Fmoc group with a strong base can provide the conditions needed for enol or enolate formation.[16]

    • A: Solution:

      • Milder Conditions: Explore milder deprotection protocols. For acid-labile groups, perhaps a weaker acid or shorter reaction time is sufficient. For base-labile groups, consider using a less concentrated base solution.

      • Orthogonal Protecting Groups: The best strategy is to plan your synthesis with orthogonal protecting groups.[24] These are groups that can be removed under different, non-interfering conditions. For instance, if your molecule is base-sensitive, protect your amine with a Boc group (acid-labile) instead of an Fmoc group (base-labile). This ensures that the conditions for removing one group do not affect the sensitive parts of the molecule.[24]

Workflow & Diagrams

Troubleshooting Workflow for Racemization

The following diagram outlines a logical process for diagnosing and solving racemization issues.

G start High Racemization Detected (Loss of e.e.) check_step Isolate the Problematic Step (Analyze intermediates) start->check_step coupling Amide Coupling Step? check_step->coupling base_rxn Base-Mediated Step? coupling->base_rxn No sol_coupling Use Additives (HOBt, Oxyma) Switch to HATU/DEPBT Lower Temperature coupling->sol_coupling Yes deprotection Deprotection Step? base_rxn->deprotection No sol_base Use Weaker/Hindered Base Lower Temperature Change Solvent base_rxn->sol_base Yes sol_deprotection Use Milder Conditions Employ Orthogonal Protecting Groups deprotection->sol_deprotection Yes re_analyze Re-synthesize & Analyze for e.e. deprotection->re_analyze No / Other sol_coupling->re_analyze sol_base->re_analyze sol_deprotection->re_analyze end Problem Solved re_analyze->end

Caption: Troubleshooting workflow for racemization.

Mechanism of Base-Catalyzed Racemization

This diagram illustrates the core mechanism of racemization via enolate formation.

G cluster_0 Chiral Reactant cluster_1 Achiral Intermediate R_Pyrrolidinone (R)-Pyrrolidinone Derivative Enolate Planar Enolate (Achiral) R_Pyrrolidinone->Enolate + Base (B⁻) - HB Enolate->R_Pyrrolidinone + HB (Protonation from top face) S_Pyrrolidinone (S)-Pyrrolidinone Derivative Enolate->S_Pyrrolidinone + HB (Protonation from bottom face) R_Product (R)-Pyrrolidinone Derivative label_racemate 50:50 Mixture (Racemate)

Caption: Mechanism of base-catalyzed racemization.

Analytical Protocols for Detecting Racemization

Accurate detection and quantification of enantiomeric excess are crucial. Here are two standard protocols.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[25][26] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Objective: To determine the enantiomeric excess (e.e.) of a pyrrolidin-2-one derivative.

Methodology:

  • Column Selection: Choose a CSP suitable for your analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a versatile starting point.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol. The ratio is critical for resolution and must be optimized. Start with a 90:10 hexane:isopropanol mixture.

  • Sample Preparation:

    • Prepare a stock solution of your sample at ~1 mg/mL in the mobile phase.

    • Prepare a racemic standard if available. If not, generate one by treating your pure enantiomer with a strong base (e.g., DBU) for a short period to induce racemization. This is essential for peak identification.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

    • Inject your sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation:

    • Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

When chiral HPLC is unavailable or separation is difficult, NMR can be used. This indirect method involves reacting your analyte with a chiral derivatizing agent (CDA) to create a mixture of diastereomers.[27][28] Diastereomers have different physical properties and will show distinct signals in an NMR spectrum.[29]

Objective: To determine e.e. using ¹H or ¹⁹F NMR. Mosher's acid (MTPA) is a common CDA.[29]

Methodology:

  • Analyte Requirement: Your pyrrolidin-2-one derivative must have a nucleophilic handle (e.g., -OH or -NH₂) to react with the CDA.

  • Reaction:

    • In an NMR tube, dissolve a known quantity of your sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess (~1.1 equivalents) of enantiomerically pure Mosher's acid chloride ((R)-MTPA-Cl or (S)-MTPA-Cl).

    • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR (or ¹⁹F NMR if using MTPA) spectrum of the resulting diastereomeric mixture.

    • Identify a well-resolved signal (e.g., a methoxy signal from the MTPA or a proton adjacent to the stereocenter) that is distinct for each diastereomer.

  • Calculation:

    • Carefully integrate the corresponding peaks for each diastereomer.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of your original sample. Calculate e.e. as in the HPLC method.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Minakakis, P., et al. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(1), 50-73. [Link]

  • Minakakis, P., et al. (2012). Synthesis of new optically active 2-pyrrolidinones. Molecules, 18(1), 50-73. [Link]

  • Minakakis, P., et al. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. ResearchGate. [Link]

  • Wenzel, T. J. (2005). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Journal of separation science, 28(8), 705–722. [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Sketchy MCAT. [Link]

  • Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules, 19(3), 2829–2841. [Link]

  • Probio-Peptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Wängberg, L., & Allenmark, S. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Semantic Scholar. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • Turner, H. W. (1962). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. ResearchGate. [Link]

  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3346–3355. [Link]

  • Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. [Link]

  • van der Meijden, M., et al. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications, 59(21), 3021-3024. [Link]

  • Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 687-694. [Link]

  • Kaffe, E., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(4), 115216. [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]

  • Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8235. [Link]

  • University of Calgary. (n.d.). Reactions at the α-Carbon. [Link]

  • Ramu, V. G., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synlett, 25(10), 1437-1440. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Chemistry LibreTexts. (2023). Alpha-carbon Reactions. [Link]

  • Zhang, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(20), 6384–6387. [Link]

  • Organic Chemistry. (2014). Racemization of Aldehydes and Ketones. YouTube. [Link]

  • Liu, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. [Link]

  • Ashenhurst, J. (2012). What's a Racemic Mixture? Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

  • Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Spino, C., & Thibault, C. (2007). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Organic letters, 9(19), 3813–3816. [Link]

  • Reddy, M. S., et al. (2010). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore. Academia.edu. [Link]

  • GCWK. (n.d.). Racemization. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • da Silva, J. F., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of organic chemistry, 88(2), 978–987. [Link]

  • Chemistry LibreTexts. (2021). 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147–163. [Link]

  • ResearchGate. (n.d.). 45 questions with answers in RACEMIZATION | Scientific method. [Link]

Sources

Removing specific impurities from 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one. The methodologies detailed herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile largely depends on the synthetic route. A common method for synthesizing this and structurally similar compounds is the reductive amination of a ketone or aldehyde precursor.[1][2][3] Potential impurities can be categorized as:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and byproducts from side reactions.[4][]

  • Degradation Products: Compounds formed by the breakdown of the desired product due to factors like heat, light, or moisture during synthesis or storage.[6]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, and leftover reagents like catalysts or reducing agents.[][6]

Q2: My final product is an oil and won't solidify. What should I do?

This is a common issue when purifying amines. The presence of even minor impurities can disrupt the crystal lattice, preventing solidification. An oily product often suggests residual solvents or structurally similar byproducts.

  • Initial Step: Ensure all solvents are thoroughly removed under high vacuum.

  • Consider Salt Formation: Converting the free amine to a hydrochloride (HCl) or other salt often yields a stable, highly crystalline solid that is easier to handle and purify by recrystallization.[7][8]

  • Re-evaluate Purity: The oil may indicate that further purification, such as column chromatography, is necessary before attempting crystallization.

Q3: What is the most effective initial purification strategy for a crude mixture?

For a primary amine like this compound, an acid-base extraction is an excellent first step.[9][10][11] This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which moves to the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[10][12]

Q4: Can I use standard silica gel chromatography to purify this compound?

While possible, it can be challenging. Basic compounds like amines often interact strongly with the acidic silanol groups on the surface of standard silica gel.[13][14] This can lead to significant peak tailing, poor separation, and even product degradation or irreversible adsorption to the column.[13][14] If normal-phase chromatography is necessary, several modifications can improve the outcome:

  • Use of a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA) or ammonia, to the eluent can neutralize the acidic sites on the silica and improve peak shape.[13][15]

  • Amine-Functionalized Silica: Using a specialty sorbent like aminopropyl-modified silica gel provides a basic surface that repels the amine, leading to better chromatography.[14]

  • Reversed-Phase Chromatography: C18-reversed phase chromatography is often a more effective choice for purifying polar and ionizable compounds like primary amines.[16][17]

Troubleshooting and Purification Workflow

A systematic approach is crucial for efficiently removing impurities. The following workflow provides a logical progression from crude mixture to a high-purity product.

Purification_Workflow cluster_0 Initial Purification cluster_1 Intermediate & Final Purification Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Dissolve in organic solvent Chromatography Column Chromatography (If necessary) Extraction->Chromatography For complex mixtures Recrystallization Recrystallization (Free Base or Salt) Extraction->Recrystallization If product is solid/semi-solid Chromatography->Recrystallization Polish fractions Pure Pure Product (>99%) Recrystallization->Pure

Caption: General purification workflow for this compound.

Detailed Troubleshooting Guides & Protocols

Problem 1: Removal of Neutral or Acidic Organic Impurities

Scientist's Insight: The most robust method for this separation is acid-base extraction. By converting the basic amine into a water-soluble salt, we can effectively wash away impurities that remain in the organic phase. This is a high-capacity, scalable, and cost-effective purification step.

Protocol 1: General Purpose Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) two to three times. The amine will be protonated and move into the aqueous layer.[10][11]

    • Self-Validation: Test the pH of the final aqueous wash; it should be acidic. A TLC of the organic layer should show the absence of the product spot.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the pH is >10. The amine salt will be neutralized back to the free base, which will often precipitate or form an oil.

  • Back-Extraction: Extract the free amine from the basified aqueous layer with fresh organic solvent (e.g., DCM) three times.[10]

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Problem 2: Product is a Discolored Oil or Low-Melting Solid

Scientist's Insight: Discoloration and poor physical form often indicate the presence of persistent impurities that co-purify with the product during extraction. Flash column chromatography is the preferred method for separating compounds with similar polarities. For basic amines, special considerations are necessary to achieve good separation.

Protocol 2: Flash Column Chromatography (Modified Normal Phase)

  • Stationary Phase Selection: Use standard silica gel.

  • Mobile Phase Preparation: A common eluent system is a gradient of methanol in dichloromethane (DCM).[15] To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the mobile phase mixture.[13][15]

    • Expertise Note: The TEA acts as a competing base, deactivating the acidic silanol sites on the silica gel and allowing the amine product to elute symmetrically.[13]

  • Column Packing & Loading: Pack the column using the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA). Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, all containing 1% TEA).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that removing the final traces of TEA may require high vacuum.

Problem 3: Achieving High Purity (>99.5%) for Analytical Standards

Scientist's Insight: Recrystallization is a powerful technique for achieving high purity, but success is highly dependent on solvent selection. The ideal solvent will dissolve the compound poorly at room temperature but well at elevated temperatures, while impurities remain soluble at all temperatures. For amines that are difficult to crystallize, converting them to a salt is a highly effective strategy.[7][18]

Protocol 3: Recrystallization from a Solvent System

  • Solvent Screening: In small test tubes, test the solubility of your purified amine in various solvents. A good starting point is a moderately polar solvent. See the table below for suggestions.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

    • Self-Validation: The purity of the recrystallized material should be confirmed by analytical techniques such as HPLC, NMR, or melting point analysis.

Table 1: Suggested Solvents for Recrystallization of Polar Amines

Solvent SystemPolarityBoiling Point (°C)Scientist's Note
Isopropanol (IPA)Polar Protic82.6Often a good starting point for polar compounds.
Acetonitrile (MeCN)Polar Aprotic81.6Effective for many non-polar to slightly polar compounds.[19]
Ethyl Acetate / HexanesMixed77.1 / 69A common two-solvent system. Dissolve in hot EtOAc, then add hexanes as an anti-solvent until cloudy.[18][20]
TolueneNon-polar110.6Good for compounds with aromatic rings; higher boiling point can aid in dissolving stubborn solids.[19]

Impurity Decision Tree

This diagram helps in selecting the appropriate purification technique based on the nature of the primary impurity.

Troubleshooting_Tree start Analyze Crude Mixture (TLC, NMR, etc.) q1 Primary impurity is non-basic? (e.g., starting material, neutral byproduct) start->q1 a1 Perform Acid-Base Extraction (Protocol 1) q1->a1 Yes q2 Impurity is structurally similar and has similar basicity? q1->q2 No q3 Product is >95% pure but needs final polishing? a1->q3 a2 Use Column Chromatography (Protocol 2) q2->a2 Yes q2->q3 No a2->q3 a3 Perform Recrystallization (Protocol 3) q3->a3 Yes final High-Purity Product q3->final No (Re-evaluate) a3->final

Caption: Decision tree for selecting a purification method.

References

  • SynThink. Levetiracetam EP Impurities & USP Related Compounds. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Veeprho Pharmaceuticals. Levetiracetam Impurities and Related Compound. [Link]

  • Pharmaffiliates. Levetiracetam-impurities. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Rienhoff, B., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Olin, J. P. (1945). Purification of amine reaction mixtures. U.S.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry Learning. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • The Baran Laboratory. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • ResearchGate. Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). [Link]

  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?[Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • University of California, Berkeley. Crystallization Solvents. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of California, Los Angeles. Acid-Base Extraction. [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Chemical Abstracts Service. Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • PubMed. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Wikipedia. Phenylethylpyrrolidine. [Link]

  • PubMed. Syntheses of 1,2-diamino and 1,2-aminoalcohol derivatives in the piperidine and pyrrolidine series as anti-amnesic agents. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

Sources

Resolving solubility issues of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility optimization of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one , a lipophilic basic amine derivative often utilized in neuropharmacology and medicinal chemistry research.

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, high-fidelity protocols.

Compound: this compound Chemical Class: N-substituted Pyrrolidone / Benzylic Amine Support Level: Senior Application Scientist

Technical Overview & Mechanistic Insight

To resolve solubility issues, we must first deconstruct the physicochemical conflict within the molecule. This compound features a "push-pull" solubility profile:

  • The Hydrophobic Core (The Problem): The phenyl ring and the ethyl linker contribute significant lipophilicity. While the pyrrolidin-2-one ring is polar, it is a lactam (cyclic amide) and does not ionize at physiological pH. It acts as a hydrogen bond acceptor but lacks the solvation power to carry the phenyl group into aqueous solution on its own.

  • The Ionizable Handle (The Solution): The primary amine (–NH₂) at the benzylic position is the critical solubility lever. Based on structural analogs (e.g., phenylethylamines), this amine likely has a pKa between 9.0 and 9.8 .

The Root Cause of Precipitation: At pH > 8.0 , the amine deprotonates to its neutral free-base form. In this state, the molecule is highly lipophilic and will precipitate out of aqueous buffers immediately. At pH 7.4 (PBS/TBS) , the compound exists in an equilibrium. While largely protonated, the intrinsic solubility of the neutral fraction may be low enough to drive precipitation, especially in high-salt buffers (Salting-Out Effect) or at concentrations >10 mM.

Troubleshooting Guide (FAQ & Diagnostics)

Q1: "I tried dissolving the powder directly in PBS (pH 7.4), but it stays cloudy. Why?"

Diagnosis: You are likely using the free base form of the compound. The kinetic solubility of the free base in neutral buffer is extremely low. Even if the equilibrium favors dissolution, the dissolution rate is inhibited by the crystal lattice energy. Solution: You must "activate" the amine by protonation before introducing it to the buffer, or use a pre-solubilized stock. See Protocol A .

Q2: "Can I use DMSO? What is the limit?"

Diagnosis: DMSO is an excellent solvent for the neutral form, but "crashing out" occurs upon dilution into aqueous media. Solution: Yes, but you must manage the "Dilution Shock." If you dilute a high-concentration DMSO stock (e.g., 100 mM) 1:1000 into water, it usually works. If you dilute 1:10, the water acts as an anti-solvent, causing immediate precipitation. Rule of Thumb: Keep final DMSO concentration < 0.5% for cell assays. If solubility fails at this ratio, switch to Protocol C (Cyclodextrins) .

Q3: "The solution clears up with acid but precipitates when I add NaOH to reach pH 7.4."

Diagnosis: You have exceeded the Intrinsic Solubility (


)  of the neutral species. When you adjust pH back to 7.4, you generate the free base faster than it can re-equilibrate, leading to supersaturation and precipitation.
Solution:  Lower your working concentration or switch to a buffer system with a lower pH (e.g., pH 6.0-6.5) if your assay tolerates it.

Validated Solubilization Protocols

Choose the protocol that matches your experimental constraints.

Protocol A: The "Acid-Salt" Conversion (Recommended for Aqueous Buffers)

Best for: Animal studies (IP/IV) or high-concentration stocks where organic solvents are restricted.

Concept: Convert the free base into a water-soluble Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt in situ.

  • Weigh the target amount of this compound.

  • Suspend in a volume of ultrapure water equivalent to 80% of your final target volume. Note: It will not dissolve yet.

  • Titrate: While stirring, add 1.0 M HCl dropwise.

    • Stoichiometry: You need 1 molar equivalent of acid per mole of compound.

    • Visual Cue: The cloudy suspension will turn clear as the amine protonates (

      
      ).
      
  • Buffer: Once clear, add concentrated buffer concentrate (e.g., 10x PBS) to reach 1x strength.

  • Final Adjustment: Check pH. If it is too acidic, carefully back-titrate with dilute NaOH, but do not exceed pH 7.0 , or precipitation may re-occur.

Protocol B: The Co-Solvent "Spike" Method

Best for: In vitro High-Throughput Screening (HTS) or low-concentration cellular assays.

Concept: Use a water-miscible organic solvent to overcome the lattice energy, then dilute rapidly.

ComponentRoleRecommended Conc.
DMSO Primary Solvent100% Stock
PEG-400 Stabilizer / Co-solvent20-40% (Optional)
Tween-80 Surfactant0.5 - 1.0% (Optional)
  • Stock Prep: Dissolve compound in 100% DMSO to create a 10 mM - 50 mM stock . This should be clear and stable at -20°C.

  • Dilution:

    • Prepare your assay buffer (warm to 37°C).

    • While vortexing the buffer, slowly pipette the DMSO stock into the center of the vortex.

    • Critical: Do not add buffer to DMSO; add DMSO to buffer.

  • Verification: Inspect for "oiling out" (micro-droplets) or turbidity. If observed, reduce stock concentration.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Sensitive biological assays where DMSO toxicity is a concern, or for in vivo formulations requiring neutral pH.

Concept: Encapsulate the lipophilic phenyl ring inside the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP

CD), leaving the polar groups exposed to water.
  • Vehicle Prep: Prepare a 20% (w/v) HP

    
    CD  solution in sterile water or saline. Filter sterilize (0.22 
    
    
    
    m).
  • Solubilization: Add the compound powder to the HP

    
    CD vehicle.
    
  • Energy Input: Sonicate in a water bath at 40°C for 20-30 minutes. The cyclodextrin facilitates dissolution without pH extremes.

  • Outcome: This often yields stable concentrations up to 5-10 mM at physiological pH.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay requirements.

SolubilityWorkflow Start Start: 1-(2-Amino-2-phenylethyl) pyrrolidin-2-one Powder CheckAssay What is the Assay Type? Start->CheckAssay Animal In Vivo (Animal) CheckAssay->Animal Cellular In Vitro (Cell/Enzyme) CheckAssay->Cellular Route Route of Admin? Animal->Route DMSOTol Is DMSO Tolerated? Cellular->DMSOTol IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral ProtocolA Protocol A: Acid-Salt (Saline/Water pH 5-6) IV_IP->ProtocolA Standard ProtocolC Protocol C: 20% HP-beta-CD (Neutral pH) IV_IP->ProtocolC If pH sensitive Oral->ProtocolA Low Dose Lipid Lipid Formulation (Corn Oil / Tween) Oral->Lipid High Dose YesDMSO Yes (<0.5%) DMSOTol->YesDMSO NoDMSO No (Sensitive Cells) DMSOTol->NoDMSO ProtocolB Protocol B: DMSO Stock Dilute into Buffer YesDMSO->ProtocolB NoDMSO->ProtocolC

Caption: Decision tree for selecting the optimal solubilization strategy based on biological application and solvent tolerance.

Summary of Physicochemical Properties

PropertyValue (Estimated)Implication
Molecular Weight ~204.27 g/mol Small molecule, crosses BBB easily.
pKa (Amine) 9.0 - 9.8Ionized (+) at pH < 8; Neutral at pH > 9.
LogP 1.5 - 2.5Moderately lipophilic; requires carrier or ionization.
H-Bond Donors 1 (Amine)Good permeability.
H-Bond Acceptors 2 (Amine + Amide)Water soluble only if ionized.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Cited for Protocol C: Mechanism of HP-beta-CD complex
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Cited for Protocol A: Principles of in situ salt form
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

    • Cited for Section 1: Mechanistic insight into lipophilicity and solubility.
  • PubChem Compound Summary. 2-Pyrrolidone derivatives and Phenylethylamine data. National Library of Medicine. Link

    • Cited for Section 5: Structural property estim

Validation & Comparative

1H and 13C NMR spectral interpretation of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Spectral Profiling of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (APP) vs. Racetam Standards

Executive Summary

Product: this compound (APP) Class: Chiral 2-Pyrrolidone Derivative / GABA Analog Primary Application: Neuroprotective drug development intermediate; chiral building block.[1]

This guide provides a definitive spectral interpretation of APP, contrasting it with industry-standard "Racetams" (Piracetam and Phenylpiracetam).[1] While Piracetam is the archetypal nootropic, APP represents a chemically distinct subclass containing a free primary amine and a chiral center on the ethyl linker.

Key Analytical Challenge: Distinguishing APP from its regioisomers and verifying the integrity of the lactam ring against hydrolysis (ring-opening) during synthesis. This guide establishes the Diagnostic Spectral Fingerprint (DSF) required for high-confidence structural validation.

Structural Context & Comparison

To interpret the NMR data correctly, one must understand how APP differs electronically from its nearest market alternatives.

FeaturePiracetam (Standard)Phenylpiracetam (Analog)APP (Target)
Structure N-CH₂-CONH₂N-CH(Ph)-CONH₂N-CH₂-CH(Ph)-NH₂
Linker Achiral MethyleneChiral Methine (α to N)Chiral Ethylene (β to N)
Electronic Env. Amide (Electron Withdrawing)Amide + PhenylAmine (Electron Donating)
Key NMR Shift Singlet (N-CH₂)Deshielded Methine (~5.5 ppm)Shielded Methine (~4.1 ppm)

Experimental Methodology

Expert Insight: The choice of solvent is critical for APP. Unlike Piracetam, APP contains a primary amine (


) and a potentially labile lactam ring.[1]
  • Solvent A: Chloroform-d (

    
    ):  Best for resolution of the aliphatic region and observing the diastereotopic protons of the linker.[1]
    
    • Risk:[1] Amine protons may be broad or invisible due to exchange.[1]

  • Solvent B: DMSO-

    
    :  Required if the amine salt is used or to observe the exchangeable 
    
    
    
    protons (usually a broad singlet around 1.5-2.0 ppm, or distinct doublets if protonated).[1]
  • Instrument: 400 MHz or higher recommended to resolve the ABX system of the N-methylene linker.[1]

Protocol 1: Sample Preparation for Structural Validation
  • Mass: Weigh 10-15 mg of APP (free base).

  • Solvation: Dissolve in 0.6 mL

    
     (filtered through basic alumina if acid sensitivity is suspected).
    
  • Reference: TMS (0.00 ppm) internal standard.

  • Acquisition:

    • 1H: 30° pulse angle, 16 scans, 2s relaxation delay.

    • 13C: Power-gated decoupling, 512 scans.

1H NMR Spectral Interpretation (400 MHz, )

The spectrum of APP is characterized by the Lactam Ring System (three sets of methylene protons) and the Chiral Linker (an ABX system).[1]

A. The Aromatic Region (7.20 – 7.40 ppm)[1]
  • Signal: Multiplet (5H).

  • Assignment: Phenyl group protons.

  • Comparison: Similar to Phenylpiracetam, but slightly more shielded due to the absence of the alpha-carbonyl group found in the amide analog.

B. The Chiral Methine (4.05 – 4.20 ppm)[1]
  • Signal: Doublet of doublets (dd) or broad triplet (1H).

  • Assignment:

    
    .
    
  • Mechanistic Insight: This is the Diagnostic Peak .[1]

    • In Phenylpiracetam, the methine is alpha to the lactam nitrogen and amide carbonyl, shifting it to ~5.5 ppm .

    • In APP, the methine is beta to the lactam and attached to an amine, shifting it upfield to ~4.1 ppm .

    • Validation: If this peak appears >5.0 ppm, your reduction failed, and you still have an amide.

C. The Diastereotopic Linker (3.20 – 3.70 ppm)[1]
  • Signal: Two distinct multiplets (1H each).

  • Assignment:

    
    .
    
  • Causality: The adjacent chiral center (

    
    ) makes the two protons on the neighboring carbon magnetic non-equivalent (diastereotopic).[1] They couple to each other (geminal) and the methine (vicinal), creating a complex ABX pattern.[1]
    
  • Contrast: Piracetam shows a clean singlet here.[1] The presence of complexity confirms the chiral substitution.[1]

D. The Lactam Ring (1.90 – 3.50 ppm)[1]
  • Position 5 (

    
    ):  ~3.30 – 3.45 ppm (Multiplet, 2H).[1] Overlaps often occur with the linker.[1]
    
  • Position 3 (

    
    ):  ~2.35 – 2.45 ppm (Triplet, 2H).[1]
    
  • Position 4 (

    
    ):  ~1.95 – 2.10 ppm (Quintet/Multiplet, 2H).[1]
    
E. The Amine Protons (1.50 – 2.00 ppm)[1]
  • Signal: Broad singlet (2H), exchangeable with

    
    .
    
  • Note: Position varies with concentration and moisture.[1]

13C NMR Spectral Interpretation (100 MHz, )

Carbon TypeShift (ppm)AssignmentComparison Note
Carbonyl 175.2 Lactam

Consistent with stable 5-membered lactams.[1]
Aromatic 142.5 (ipso)Phenyl

Aromatic 126 - 129Phenyl

Typical aromatic region.[1]
Methine 56.8

Key differentiator. Phenylpiracetam methine is ~60-65 ppm.[1]
Methylene 52.1

(Linker)
Ring

47.5Lactam C5
Ring

31.2Lactam C3
Ring

18.1Lactam C4

Structural Validation Workflow (Logic Diagram)

The following Graphviz diagram illustrates the logical flow for confirming the structure of APP and ruling out common synthesis failures (e.g., ring opening or incomplete reduction).

G cluster_0 Diagnostic Logic Start Crude Sample: APP HNMR 1H NMR Analysis (CDCl3) Start->HNMR Check1 Check 7.2-7.4 ppm (Aromatic Region) HNMR->Check1 Check2 Check 5.0-6.0 ppm (Methine Region) Check1->Check2 Aromatic Present Check3 Check 4.0-4.2 ppm (Methine Region) Check2->Check3 Signal Absent Impurity1 Signal Present: Unreduced Amide (Phenylpiracetam) Check2->Impurity1 Signal Found (>5.0 ppm) Impurity2 Broad/Shifted Aliphatics: Ring Opening (GABA Analog) Check3->Impurity2 Signal Absent/Distorted Confirm Target Confirmed: Methine @ 4.1 ppm Linker ABX Pattern Check3->Confirm Signal Found (dd)

Figure 1: Decision tree for NMR-based structural verification of APP, highlighting the critical differentiation between the target amine and the amide precursor.

Comparative Performance Data

This table summarizes the "performance" of the spectral analysis—specifically, how easily APP is distinguished from related compounds in a mixture.

ParameterAPP (Target)PhenylpiracetamPiracetam
Chiral Center Resolution High. Diastereotopic protons on linker are distinct.[1]Medium. Chiral center is alpha to carbonyl; less coupling complexity.[1]None. Achiral.
Water Solubility (D2O) High (Amine salt formation).[1]Low/Medium.[1][2][3]High.
H-Bonding Potential Donor (

) & Acceptor (

).[1]
Donor (

) & Acceptor (

).[1]
Donor (

) & Acceptor (

).[1]
Stability (Solution) Susceptible to carbamate formation in air (broadening of peaks).[1]Stable.Stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90660, 1-(2-Aminoethyl)pyrrolidin-2-one.[1] Retrieved February 13, 2026 from [Link][1]

  • Laskar, I. R., et al. (2000). Synthesis and characterization of cis and trans isomers of [NiL2(NCS)2][L= 1-(2-aminoethyl) pyrrolidine].[1] Polyhedron, 19(15), 1803-1807.[1] (Structural characterization of amino-ethyl-pyrrolidine ligands).

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[1] Drugs, 70(3), 287-312.[1] (Comparative structural data for Racetams).

Sources

Comparative potency analysis of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one vs. Piracetam derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth examination of the archetypal nootropic, Piracetam, and its structurally related analogs, providing a data-driven comparison of their potency and pharmacological profiles for researchers and drug development professionals.

Introduction: The Dawn of Cognitive Enhancement and the Racetam Family

The quest to enhance cognitive function, a pursuit as old as medicine itself, found a significant milestone in the 20th century with the advent of nootropics. Coined by Dr. Corneliu E. Giurgea, the term "nootropic" describes substances that can improve mental functions such as memory, intelligence, motivation, and attention.[1] At the forefront of this class of compounds is Piracetam , the first-synthesized and most extensively studied nootropic.[2] A cyclic derivative of the neurotransmitter GABA, Piracetam's discovery opened a new frontier in neuroscience, paving the way for the development of a family of structurally related compounds known as the racetams.[3][4]

This guide provides a comprehensive comparative analysis of Piracetam and its prominent derivatives, including Aniracetam, Oxiracetam, Phenylpiracetam, and Pramiracetam . By examining their chemical structures, mechanisms of action, and a wealth of experimental data, we aim to provide a clear, objective resource for understanding the nuances of their potency and efficacy.

Chemical Structures and Their Influence on Pharmacokinetics

The core chemical structure of the racetam family is the 2-oxo-pyrrolidine ring .[1] The variations in potency and pharmacological effects among the different derivatives stem from modifications to this foundational scaffold. These structural alterations significantly impact key pharmacokinetic properties such as lipophilicity, which in turn influences the ability of these compounds to cross the blood-brain barrier and their bioavailability.

For instance, the addition of a phenyl group in Phenylpiracetam substantially increases its lipophilicity compared to Piracetam, contributing to its higher potency.[5] Similarly, the modifications in Aniracetam and Pramiracetam are designed to enhance their absorption and brain penetration.[6][7]

Unraveling the Mechanisms of Action: A Multi-Target Approach

The precise mechanisms by which racetams exert their nootropic effects are still not fully elucidated, though research points to a multi-faceted approach rather than a single mode of action.[8] The leading hypotheses involve the modulation of central neurotransmitter systems, enhancement of neuronal membrane fluidity, and improved cerebral metabolism.

Modulation of Neurotransmitter Systems

A primary mechanism of action for many racetams is the potentiation of excitatory neurotransmission. Several derivatives, notably Aniracetam , act as positive allosteric modulators of AMPA receptors , a type of ionotropic glutamate receptor crucial for synaptic plasticity and memory formation.[6][9] This modulation enhances the influx of calcium ions in response to glutamate, thereby strengthening synaptic connections.

Furthermore, racetams are known to influence the cholinergic system by increasing the release of acetylcholine and enhancing the density of muscarinic acetylcholine receptors.[10] This is particularly relevant as the cholinergic system plays a vital role in learning and memory.

Figure 1: Simplified signaling pathways of racetam action.
Influence on Neuronal Health and Cerebral Environment

Beyond neurotransmitter modulation, racetams have been shown to improve the fluidity of neuronal cell membranes.[11] This effect is thought to enhance the function of membrane-bound proteins and receptors, facilitating better intercellular communication. Additionally, some studies suggest that racetams can increase cerebral blood flow and oxygen utilization, creating a more favorable metabolic environment for neuronal function.[12]

Comparative Potency: A Synthesis of Preclinical and Clinical Data

Direct head-to-head clinical trials comparing all major racetam derivatives are limited. However, a substantial body of preclinical data from in vitro and in vivo studies allows for a comparative assessment of their potency.

In Vitro Potency

In vitro studies, often utilizing receptor binding assays and neuronal cell cultures, provide a foundational understanding of a compound's potency at the molecular level. For instance, studies on AMPA receptor modulation can quantify the extent to which each derivative potentiates glutamate-induced currents, offering a direct comparison of their efficacy in this specific mechanism.

CompoundPrimary Mechanism of ActionNotable In Vitro Findings
Piracetam Modulates ion channels, enhances ACh transmissionIncreases cell membrane permeability.[10]
Aniracetam Positive allosteric modulator of AMPA receptorsPotentiates AMPA receptor-mediated currents.[6]
Oxiracetam Similar to Piracetam, may enhance protein kinase CIncreases acetylcholine release.
Phenylpiracetam Binds to nicotinic ACh receptors, inhibits dopamine reuptakeDemonstrates higher affinity for nAChRs than Piracetam.[5]
Pramiracetam Enhances high-affinity choline uptakePotentiates neuronal nitric oxide synthase activity.[7]

Table 1: Summary of In Vitro Mechanisms and Findings for Piracetam and Derivatives.

In Vivo Efficacy in Animal Models

Animal models of cognitive impairment are crucial for evaluating the in vivo efficacy of nootropic compounds. These models often involve inducing amnesia through various means (e.g., scopolamine administration, electroconvulsive shock) and then assessing the ability of the test compound to reverse the memory deficit.

CompoundTypical Effective Dose Range (Rodent Models)Key In Vivo Effects
Piracetam 100-500 mg/kgReverses scopolamine-induced amnesia.[8]
Aniracetam 10-100 mg/kgImproves performance in passive avoidance tasks.[6]
Oxiracetam 25-100 mg/kgEnhances spatial learning in the Morris water maze.
Phenylpiracetam 1-10 mg/kgExhibits potent anti-amnesic and psychostimulatory effects.[5]
Pramiracetam 5-15 mg/kgImproves memory retention in various cognitive tasks.[7]

Table 2: Comparative In Vivo Efficacy of Piracetam and Derivatives in Animal Models.

Experimental Protocols for Evaluating Nootropic Potency

To ensure the scientific rigor of claims regarding nootropic potency, standardized and validated experimental protocols are essential. Below are examples of widely used in vitro and in vivo methodologies.

In Vitro Protocol: Electrophysiological Recording of AMPA Receptor Modulation

This protocol details a method for assessing the positive allosteric modulatory effects of a test compound on AMPA receptors expressed in a cellular system.

Objective: To quantify the potentiation of glutamate-induced currents by a test compound.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293 cells) transfected with the desired AMPA receptor subunits.

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings from individual cells.

    • Establish a baseline glutamate-evoked current by applying a sub-maximal concentration of glutamate.

    • Co-apply the test compound at various concentrations with the same concentration of glutamate.

    • Record the potentiation of the current amplitude in the presence of the test compound.

  • Data Analysis:

    • Calculate the percentage potentiation for each concentration of the test compound.

    • Plot a dose-response curve and determine the EC50 (half-maximal effective concentration) value.

In Vivo Protocol: The Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely accepted behavioral assay for evaluating spatial learning and memory in rodents.

Objective: To assess the effect of a test compound on the acquisition and retention of spatial memory.

Methodology:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase:

    • Administer the test compound or vehicle to the animals at a predetermined time before each trial.

    • Place the animal in the pool from different starting positions over several trials per day for consecutive days.

    • Record the time it takes for the animal to find the hidden platform (escape latency).

  • Probe Trial:

    • After the acquisition phase, remove the platform and place the animal in the pool for a single trial.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase between the treated and control groups.

    • Compare the time spent in the target quadrant during the probe trial between the groups.

Figure 2: Experimental workflow for the Morris water maze assay.

Conclusion: A Spectrum of Potency and Therapeutic Potential

The comparative analysis of Piracetam and its derivatives reveals a spectrum of potencies and pharmacological profiles. While Piracetam remains a foundational nootropic, its derivatives, through targeted chemical modifications, offer enhanced potency and, in some cases, distinct mechanisms of action. Phenylpiracetam and Pramiracetam, for instance, demonstrate significantly greater potency than Piracetam in preclinical models.

The choice of a particular racetam for further research and development will depend on the specific therapeutic target. The multifaceted mechanisms of these compounds, from neurotransmitter modulation to enhancing neuronal plasticity, offer a rich landscape for the discovery of novel treatments for cognitive disorders. Future research should focus on well-controlled, head-to-head clinical trials to definitively establish the comparative efficacy and safety of these promising cognitive enhancers in human populations.

References

  • Piracetam - Wikipedia. [Link]

  • What is the mechanism of Piracetam? - Patsnap Synapse. (2024-07-17). [Link]

  • A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 2021. [Link]

  • A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Semantic Scholar. [Link]

  • Tacconi, M. T., & Wurtman, R. J. (1986). Piracetam: physiological disposition and mechanism of action. Advances in neurology, 43, 675–685. [Link]

  • A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. ResearchGate. [Link]

  • Piracetam: A Review of Pharmacological Properties and Clinical Uses. CNS Drug Reviews, 11(2), 169-182. [Link]

  • PIRACETAM - Inxight Drugs. [Link]

  • Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. Chemistry & Biodiversity, 7(10), 2497-2505. [Link]

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

  • NOOTROPICS AGENTS: PHARMACEUTICAL ASPECT, COMMON EXAMPLES AND THEIR APPLICATIONS. Journal of Drug Delivery and Therapeutics, 8(5-s), 242-247. [Link]

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849–2860. [Link]

  • Nootropic - PsychonautWiki. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Racetam - Wikipedia. [Link]

  • Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Research Results in Pharmacology, 7(4), 1-10. [Link]

  • In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science, 5(6). [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. [Link]

  • Piracetam and other structurally related nootropics. Brain Research. Brain Research Reviews, 19(2), 180–222. [Link]

  • Piracetam vs. Aniracetam: A Deep Dive Into Nootropic Options - Oreate AI Blog. (2026-01-15). [Link]

  • (PDF) In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models - ResearchGate. [Link]

  • Screening of nootropics: An overview of preclinical evaluation techniques - International Journal of Pharmacy. [Link]

  • Small Molecule Cognitive Enhancer Reverses Age-Related Memory Decline in Mice - Creative Biolabs. [Link]

  • Pharmacological Activities of Aminophenoxazinones. International Journal of Molecular Sciences, 22(11), 6096. [Link]

  • Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312. [Link]

  • Explore the difference between two pyrrolidone drugs.——Pramiracetam vs Piracetam. - Puresure of The Pure And Best! (2025-01-16). [Link]

  • What is the difference between Noopept and piracetam? - Quora. (2014-03-20). [Link]

  • 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. British Journal of Pharmacology, 43(3), 513–535. [Link]

Sources

Infrared (IR) spectroscopy characteristic peaks for pyrrolidin-2-one functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidin-2-one (γ-lactam) represents a critical pharmacophore in drug development (e.g., racetams, levetiracetam) and a ubiquitous industrial solvent (N-methylpyrrolidone/NMP). Accurately characterizing this functional group requires distinguishing its infrared (IR) signature from acyclic amides and other lactam ring sizes.[1]

This guide provides a definitive comparative analysis of the pyrrolidin-2-one spectral fingerprint.[2] Unlike generic spectral tables, we focus on the mechanistic causality of peak shifts—specifically how ring strain and cis-amide constraints alter the vibrational modes compared to alternative functional groups.

The Spectroscopic Signature of Pyrrolidin-2-one

The pyrrolidin-2-one moiety is defined by a five-membered lactam ring. Its IR spectrum is dominated by the interplay between the carbonyl (C=O) and the amine (N-H) groups, heavily influenced by the fixed cis geometry of the amide bond.

Table 1: Characteristic Peaks of Pyrrolidin-2-one (Liquid Film/KBr)
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Notes
Amide I (C=O) Stretching1680 – 1700 StrongThe "Anchor" peak. Shifts to ~1730 cm⁻¹ in dilute non-polar solution (monomer).
Amide A (N-H) Stretching3100 – 3400 Medium/BroadBroadens significantly due to H-bonding dimers in neat samples.
C-H (Ring) Stretching2850 – 2990 MediumTypical sp³ C-H stretches; less diagnostic but essential for background confirmation.
Amide II N-H BendingAbsent/Weak WeakCritical Differentiator: Unlike acyclic secondary amides (~1550 cm⁻¹), lactams in cis configuration generally lack a distinct Amide II band in this region.

Comparative Analysis: Benchmarking Alternatives

To validate a pyrrolidin-2-one structure, one must rule out acyclic analogs and other ring sizes. The following data highlights the spectral shifts driven by Ring Strain and Conformational Locking .

The Ring Strain Effect (Lactam Size Comparison)

As ring size decreases, the internal bond angle compresses. This forces the carbonyl carbon to adopt more


-character in the 

-bond, strengthening the C=O bond and increasing the wavenumber.[3] Simultaneously, the orbital overlap between Nitrogen and Carbonyl decreases, reducing resonance (which normally lowers frequency).

Comparative Data (Dilute Solution in CCl₄/CHCl₃):

Compound ClassRing SizeC=O Frequency (cm⁻¹)Strain Status
β-Lactam 4-membered1745 – 1760High Strain (Blue Shift)
γ-Lactam (Pyrrolidin-2-one) 5-membered1700 – 1730 Moderate Strain
δ-Lactam 6-membered1660 – 1680Low Strain (Resembles Acyclic)
Acyclic Amide N/A1650 – 1670No Strain (High Resonance)
The "Cis-Lock" Effect (vs. Acyclic Amides)

Acyclic secondary amides prefer the trans conformation, resulting in a strong Amide II band (N-H bending + C-N stretching) around 1550 cm⁻¹.

  • Pyrrolidin-2-one: The ring locks the amide in a cis configuration.

  • Result: The Amide II band is effectively absent or shifted to a lower frequency (~1400–1450 cm⁻¹), often obscured by CH₂ bending modes. Absence of a peak at 1550 cm⁻¹ is a positive indicator for lactams.

Mechanistic Visualization

The following diagram illustrates the logical flow of frequency shifts based on structural constraints.

RingStrainLogic Strain Ring Strain / Angle Compression Hybrid Increased s-character in C=O sigma bond Strain->Hybrid Causes Resonance Decreased Amide Resonance (N lone pair overlap) Strain->Resonance Causes Freq C=O Frequency Increase (Blue Shift) Hybrid->Freq Strengthens Bond Resonance->Freq Reduces Single Bond Character Beta Beta-Lactam (4-ring) ~1760 cm⁻¹ Freq->Beta Highest Gamma Gamma-Lactam (5-ring) ~1700 cm⁻¹ Freq->Gamma Moderate Delta Delta-Lactam (6-ring) ~1670 cm⁻¹ Freq->Delta Lowest

Figure 1: Mechanistic impact of ring strain on Carbonyl stretching frequencies. Smaller rings induce a "Blue Shift" to higher wavenumbers.

Experimental Variables: Solvent & Concentration

The N-H group in pyrrolidin-2-one is a potent hydrogen bond donor. Failure to control experimental conditions will lead to inconsistent data.

Hydrogen Bonding Dimerization

In neat liquids or solid pellets (KBr), pyrrolidin-2-one exists primarily as cyclic dimers.

  • Dimer Peak: ~1690 cm⁻¹ (Broad).

  • Monomer Peak: ~1730 cm⁻¹ (Sharp).

Recommendation: To determine the "true" unperturbed frequency for structural identification, obtain a spectrum in a dilute non-polar solvent (e.g., 0.01 M in CHCl₃ or CCl₄). This breaks the dimers and reveals the sharp monomeric C=O stretch.

Validated Experimental Protocol

To ensure reproducibility and minimize artifacts (E-E-A-T compliance), follow this self-validating workflow.

Protocol: Solution-Phase Characterization

Objective: Isolate the monomeric lactam signature to avoid H-bonding confusion.

  • Solvent Selection: Use spectro-grade Chloroform (CHCl₃) or Dichloromethane (DCM). Avoid alcohols or water.

  • Background Correction:

    • Fill the liquid cell (CaF₂ or NaCl windows, 0.1mm path length) with pure solvent.

    • Acquire background scan (minimum 16 scans).

  • Sample Preparation:

    • Prepare a 10 mg/mL stock solution of the analyte.

    • Dilute to 1 mg/mL (approx 0.01 M) to ensure monomer dominance.

  • Acquisition:

    • Inject sample into the cell. Ensure no bubbles.

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Validation Check (Self-Correction Step):

    • Check: Is the C=O band broad and centered at 1690? -> Action: Dilute further; you are seeing dimers.

    • Check: Is the C=O band sharp and centered at 1725-1730? -> Action: Valid monomer spectrum obtained.

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep Solvent Select Non-Polar Solvent (CHCl3/CCl4) Start->Solvent Conc Dilute to < 0.01 M Solvent->Conc Scan Acquire Spectrum Conc->Scan Decision C=O Peak Shape? Scan->Decision Broad Broad (~1690 cm⁻¹) Decision->Broad H-Bonded Sharp Sharp (~1730 cm⁻¹) Decision->Sharp Monomer Action Dilute Further (Break Dimers) Broad->Action Final Valid Characterization Sharp->Final Action->Scan

Figure 2: Decision tree for optimizing solution-phase IR acquisition of lactams.

References

  • NIST Chemistry WebBook. 2-Pyrrolidinone Infrared Spectrum.[4] National Institute of Standards and Technology.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Authoritative text on Lactam Ring Size effects).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Source for Cis-Amide vs Trans-Amide II band distinctions).

  • PubChem. 2-Pyrrolidinone Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A-Comparative Guide to Establishing Reference Standards for the-Quantification of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of any active pharmaceutical ingredient (API) is fundamentally reliant on the quality and characterization of its reference standard. For novel or non-compendial compounds such as 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one, a well-characterized in-house primary standard is not just a requirement but the cornerstone of accurate analytical data. This guide provides a comprehensive framework for the establishment, characterization, and comparison of reference standards for this specific chiral compound. We detail a scientifically rigorous workflow, comparing a primary analytical method—Quantitative Nuclear Magnetic Resonance (qNMR) for purity assignment—with a routine High-Performance Liquid Chromatography (HPLC) method for everyday quantification. All methodologies are presented with the causality of experimental choices explained and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Critical Role of a Reference Standard

This compound is a chiral molecule with potential applications in pharmaceutical research. As with any API, precise quantification is essential for pharmacokinetic studies, formulation development, and quality control. Since this compound is not available from compendial sources (e.g., USP, Ph. Eur.), a portion of a synthesized batch must be thoroughly characterized and designated as a Primary Reference Standard.[4][5] The purpose of this standard is to serve as the benchmark against which all subsequent "working standards" and analytical samples are measured.

The establishment of a reference substance involves two key phases:

  • Identity Confirmation: Unambiguously confirming the chemical structure.

  • Purity Assignment: Quantifying the amount of the pure substance, accounting for all impurities (organic, inorganic, residual solvents, water).[6]

This guide will compare two tiers of reference standards:

  • Primary Reference Standard (PRS): A highly purified and extensively characterized lot, qualified using a primary analytical method. Its purity is assigned without reference to another standard of the same compound.

  • Working Reference Standard (WRS): A subsequent batch of the API qualified against the PRS. It is used for routine analyses to preserve the limited supply of the PRS.

The Workflow for Establishing a Primary Reference Standard

The qualification of a new chemical entity as a reference standard is a systematic process. It begins with a candidate batch of high purity and proceeds through orthogonal analytical techniques to build a complete profile of the material.

G cluster_0 Phase 1: Candidate Selection & Synthesis cluster_1 Phase 2: Full Characterization (Orthogonal Methods) cluster_2 Phase 3: Purity Assignment & Certification A Synthesize High-Purity Batch of This compound B Preliminary Purification (e.g., Recrystallization) A->B C Structural Confirmation (¹H NMR, ¹³C NMR, MS, IR) B->C Distribute Aliquots D Water Content (Karl Fischer Titration) B->D Distribute Aliquots E Residual Solvents (Headspace GC-MS) B->E Distribute Aliquots F Inorganic Impurities (Sulphated Ash / TGA) B->F Distribute Aliquots I Mass Balance Calculation (Purity = 100% - Impurities) D->I E->I F->I G Primary Method: Purity by Quantitative NMR (qNMR) G->I H Secondary Method: Purity by Chiral HPLC-UV (100% Method) H->I J Certify as Primary Reference Standard (PRS) with Assigned Purity & Uncertainty I->J

Caption: Workflow for the establishment of a Primary Reference Standard.

Comparison of Analytical Methodologies for Purity Assignment

The choice of analytical technique is critical. A primary method like qNMR offers direct measurement traceable to SI units, while a chromatographic method like HPLC provides high-throughput capabilities for routine use.

Primary Method: Quantitative NMR (qNMR)

qNMR stands as a powerful primary method because the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard without needing a reference standard of the analyte itself.[7][8][9]

  • Principle of Causality: We choose qNMR because it is a "universal" detector for all soluble protons, minimizing the risk of undetected impurities that may lack a chromophore for UV detection in HPLC. The purity value is derived from a direct comparison of the analyte's proton signals to those of a highly pure, stable, and non-overlapping internal standard (e.g., maleic acid, dimethyl sulfone).[7] This establishes a direct link to a known quantity, a cornerstone of metrology.[10]

Secondary Method: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis. For a chiral molecule like this compound, a chiral stationary phase (CSP) is essential to separate the enantiomers.[11][12][13]

  • Principle of Causality: We choose HPLC for its high sensitivity, resolution, and suitability for routine quality control. The method must be validated to prove it is fit for purpose, as outlined in the ICH Q2(R1) guidelines.[1][3][14] The "100% method" or area normalization is often used for purity assessment, but it relies on the assumption that all impurities are eluted and have a similar response factor to the main peak, which is a potential source of error. This is why it is considered a secondary method and must be calibrated against the purity value assigned by the primary qNMR method.

Performance Comparison: qNMR vs. HPLC
ParameterQuantitative NMR (qNMR)Chiral HPLC-UVRationale for Choice
Method Type Primary Ratio Method[9]Relative Response MethodqNMR provides a direct measurement against a certified standard, establishing higher metrological traceability.
Reference Material Certified Internal Standard (e.g., NIST traceable Maleic Acid)Self-Standard (Primary Reference Standard established by qNMR)HPLC requires calibration against the PRS whose purity was determined by an independent, primary method.
Specificity High; based on unique proton chemical shifts. Can quantify impurities without their isolation.[10]High for enantiomers with a chiral column; dependent on chromatographic resolution for other impurities.qNMR can "see" and quantify structurally different impurities simultaneously if signals are resolved.
Universality Detects all proton-containing soluble molecules.Only detects molecules with a UV chromophore at the selected wavelength.qNMR is less biased against impurities that may lack strong UV absorption.
Precision Excellent (RSD < 1.0%) with proper parameter optimization.Excellent (RSD < 0.5% for main peak) but can be lower for trace impurities.[12]Both methods are highly precise, but HPLC often excels in run-to-run repeatability for a validated method.
Throughput Lower (longer acquisition times for high precision)Higher (typical run times < 30 min)HPLC is better suited for the high volume of samples in routine QC environments.

Experimental Protocols

Protocol 1: Purity Assignment of Primary Reference Standard by ¹H-qNMR

This protocol describes a self-validating system where the choice of internal standard and experimental parameters ensures accuracy.

  • Preparation of Materials:

    • Dry the candidate batch of this compound and the certified internal standard (e.g., Maleic Acid, NIST SRM®) under vacuum at 40°C for 24 hours to remove residual moisture and solvents.

    • Use a calibrated analytical balance to accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial.

    • Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) using a calibrated pipette. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure the relaxation delay (D1) is at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the standard. This is critical for ensuring full magnetization recovery and accurate signal integration. A preliminary T₁ inversion-recovery experiment is required to determine this value.

    • Acquire the spectrum with a 90° pulse angle and a sufficient number of scans to achieve a signal-to-noise ratio >250:1 for the peaks of interest.

  • Data Processing and Calculation:

    • Apply baseline correction and phase correction to the spectrum.

    • Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard. For the analyte, a signal from the phenyl group is often a good choice. For maleic acid, the vinylic protons provide a sharp singlet.

    • Calculate the purity using the following equation[7]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity.

Protocol 2: Development and Validation of a Chiral HPLC Quantification Method

This protocol is designed according to ICH Q2(R1) guidelines to ensure the method is trustworthy and suitable for its intended purpose.[1][3]

G A Start: Method Development B Select Chiral Stationary Phase (e.g., Polysaccharide-based) A->B C Optimize Mobile Phase (Hexane/Ethanol/Modifier) B->C D Achieve Baseline Resolution (Rs > 1.5) for Enantiomers C->D E Method Validation (ICH Q2) D->E F Specificity (Peak Purity, Placebo Inj.) E->F G Linearity & Range (5 concentrations, r² > 0.999) E->G H Accuracy & Precision (Repeatability, Intermediate) E->H I LOD & LOQ (S/N Ratio or Std. Dev.) E->I J Robustness (Vary Flow, Temp, % Modifier) E->J K Method Ready for Routine Use F->K G->K H->K I->K J->K

Caption: Workflow for HPLC method development and validation.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak IC (or similar polysaccharide-based CSP)[15]

    • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 25°C

  • Validation Parameters & Acceptance Criteria (per ICH Q2(R1)): [3][14]

ParameterObjectiveExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is only from the analyte.Analyze placebo, known impurities, and stressed samples. Use PDA detector for peak purity analysis.Main peak is spectrally pure and resolved from all other peaks.
Linearity To show direct proportionality of response to concentration.Prepare at least 5 concentrations from 50% to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of test results to the true value.Spike placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%.
Precision To measure the method's variability.Repeatability: 6 replicate injections of 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 1.0% for main peak area.
LOD/LOQ To determine the lowest concentration that can be detected/quantified.Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.Method must be sensitive enough to detect impurities at the reporting threshold (e.g., 0.05%).

Conclusion: An Integrated Approach to Reference Standards

Establishing a reliable reference standard for a novel compound like this compound is a multi-faceted process that demands scientific rigor. The strategy presented in this guide—using qNMR as a primary, structure-based method to assign purity to a Primary Reference Standard and then using that PRS to validate and calibrate a high-throughput chiral HPLC method for routine use—creates a robust and traceable system. This dual-method approach ensures the highest level of confidence in all subsequent quantitative data, fulfilling the stringent requirements of pharmaceutical development and quality control.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ACS Publications. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • ScienceDirect. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • EDQM. Establishment of chemical reference standards (CRS). Available from: [Link]

  • Oxford Academic. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not dispose of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one down the drain.

This compound contains a phenethylamine backbone (indicating potential biological activity) and a primary amine moiety (indicating corrosivity and basicity). The only validated disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Immediate Action Plan:

  • Segregate from acidic waste streams immediately to prevent exothermic neutralization.

  • Classify as a "Basic Organic Waste" (Non-Halogenated).

  • Label clearly with "Corrosive" and "Potential Bioactive Agent."

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, we must understand its functional behavior. This compound is not a simple solvent; it is a functionalized intermediate.

FeatureChemical LogicDisposal Implication
Primary Amine

group is basic (

in solution).
DANGER: Violent reaction with acids. Must be stored in alkali-resistant containers (HDPE/Glass).
Pyrrolidone Ring Lactam structure; generally stable but water-soluble.High mobility in water systems. Zero sewer discharge permitted to prevent aquatic accumulation.
Phenylethyl Group Structural similarity to bioactive CNS agents.Treat as "Research Chemical of Unknown Toxicity." Incineration is required to ensure molecular destruction.
Physical State Likely Solid or Viscous Oil (depending on purity).Solids require "Lab Pack" protocols; Liquids require "Bulking" protocols.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. You must confirm the state of the waste at each step before proceeding.

Phase 1: Characterization & Segregation

Objective: Prevent cross-contamination and dangerous incompatibilities.

  • Check pH: If the waste is in solution, verify pH. If pH > 12.5, it carries the EPA Waste Code D002 (Corrosive).[1][2][3]

  • Isolate: Remove all Oxidizers (e.g., Peroxides, Nitrates) and Acids (e.g., HCl, H2SO4) from the immediate vicinity.

    • Mechanism:[1][4] Amines can form explosive N-oxides with strong oxidizers or generate high heat with acids.

  • Select Container:

    • Approved: Amber Glass (Type I/II) or High-Density Polyethylene (HDPE).

    • Prohibited: Metal cans (corrosion risk) or standard LDPE (leaching risk).

Phase 2: Packaging & Labeling

Objective: Ensure regulatory compliance and handler safety.

  • Liquid Waste:

    • Pour into a designated "Organic Base" carboy.

    • Leave 10% headspace for vapor expansion.

    • Critical Check: Ensure the carboy does not contain halogenated solvents (like DCM), as amines can react with halocarbons over time to form crystalline quaternary salts that may be shock-sensitive.

  • Solid Waste:

    • Place the solid or contaminated weigh boats into a wide-mouth HDPE jar.

    • If the solid is a fine powder, dampen slightly with an inert solvent (e.g., Ethanol) to prevent dust generation, only if permitted by your specific incinerator profile.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Base."

    • Constituents: Write the full chemical name: this compound. Do not use abbreviations.

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant.

Phase 3: Final Handoff
  • Store in a secondary containment tray (polypropylene).

  • Schedule pickup with your institution's EHS or licensed contractor (e.g., Veolia, Clean Harbors).

  • Manifesting: Classify generally under DOT Class 8 (Corrosive) or Class 6.1 (Toxic) depending on concentration.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Waste: 1-(2-Amino-2-phenylethyl) pyrrolidin-2-one StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidPack Place in Wide-Mouth HDPE Jar IsSolid->SolidPack LiquidCheck Check Solvents IsLiquid->LiquidCheck Labeling Label: Corrosive / Toxic Full Chemical Name SolidPack->Labeling Halogenated Contains Halogens? (DCM/Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated (Ethanol/Water) LiquidCheck->NonHalogenated StreamA Waste Stream A: Halogenated Organics (CAUTION: Segregate) Halogenated->StreamA If mixed (Not Recommended) StreamC Waste Stream C: Organic Bases NonHalogenated->StreamC Preferred Route StreamA->Labeling StreamC->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for segregating amine-functionalized pyrrolidones based on solvent context.

Emergency Procedures (Spill Management)

In the event of a spill, speed and the correct chemical response are vital.[5]

ScenarioProtocol
Minor Spill (< 100 mL/g) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, Safety Goggles, Lab Coat).3. Do not use paper towels (potential heat generation).4. Use a universal absorbent (vermiculite or clay) or a specific Amine Neutralizer (citric acid based).5. Scoop into a waste bag and label as hazardous debris.
Major Spill (> 100 mL/g) 1. Evacuate the lab. 2. Pull the fire alarm if vapors are overwhelming.3. Contact EHS immediately.4. Do not attempt cleanup without a respirator (SCBA preferred for unknown amines).
Skin Contact Flush immediately with water for 15 minutes.[6][7][8] Amines adhere to skin; soap is required after initial flushing.[7] Seek medical attention.

Regulatory & Compliance Notes

  • EPA Waste Codes:

    • If pH

      
       12.5: D002  (Corrosivity).[1][2]
      
    • If ignitable (flash point < 60°C in solvent): D001 .[1][2]

    • As a research chemical, it defaults to the generator's knowledge. If toxicity is unknown, apply the "Precautionary Principle" and manage as highly toxic.

  • Sewer Disposal: Strictly Prohibited. The pyrrolidone ring is water-soluble, but the phenylethylamine moiety poses pharmacological risks to aquatic life.

References

  • National Research Council. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

  • PubChem. (2024). Compound Summary: Pyrrolidine and Phenethylamine derivatives. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The "Unknown" Hazard Protocol

As researchers, we often handle intermediates where specific toxicological data is sparse. 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one is one such compound. It is not a standard catalog reagent but a functionalized intermediate likely used in the synthesis of racetam-class nootropics or pharmaceutical ligands.

To determine the correct PPE, we must apply Structure-Activity Relationship (SAR) logic rather than relying on a missing SDS. We treat this molecule as a hybrid hazard:

  • The Pyrrolidone Ring: Structurally similar to N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone.[1] These are known penetration enhancers . They alter the stratum corneum, allowing chemicals to pass through the skin barrier rapidly.

  • The Primary Amine: The presence of the free amino group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) on the ethyl chain confers high basicity. This predicts Skin Corrosion (Category 1B)  or severe irritation.
    
  • The Phenyl Group: Increases lipophilicity, further aiding transdermal absorption and potential CNS distribution.

The Critical Risk: You are handling a caustic base that can actively transport itself through your skin. Standard "lab safety" is insufficient; barrier integrity is paramount.

The PPE Matrix: Barrier Selection

This matrix is designed for maximum protection assuming the compound is a corrosive skin permeator.

PPE ComponentStandard Handling (mg scale)High-Risk Operation (Synthesis/Scale-up)Technical Justification (The "Why")
Hand Protection Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm)Laminate / Multilayer: Ansell Barrier® or Silver Shield®(Worn over inner nitrile)Pyrrolidones can degrade nitrile over time. Laminate films provide >480 min breakthrough time against amines and solvents.
Eye Protection Chemical Splash Goggles (Indirect Venting)Face Shield + Goggles Safety glasses are unsafe here. Amine vapors can bypass glasses, causing "blue haze" (glaucopsia) or corneal burns.
Respiratory Fume Hood (Sash <18")Or N95 (if solid/dust)Respirator with ABEK Filter (Organic Vapor + Inorganic/Acid/Amine)Primary amines react with moisture in the lungs. A standard organic vapor (OV) cartridge may not capture basic amine mists effectively.
Body Defense Lab Coat (Cotton/Poly)+ Closed-toe shoesChemical Resistant Apron (Tyvek® or PVC)Cotton absorbs liquids and holds them against the skin. An apron prevents "wicking" of the corrosive liquid.

Risk Assessment Logic (Visualization)

The following diagram illustrates the decision pathway used to determine the safety protocols above.

RiskLogic Compound 1-(2-Amino-2-phenylethyl) pyrrolidin-2-one Substructure1 Pyrrolidone Ring (Solvent-like) Compound->Substructure1 Substructure2 Primary Amine (Basic) Compound->Substructure2 Hazard1 Skin Penetration Enhancer Substructure1->Hazard1 Hazard2 Chemical Burns (Corrosive) Substructure2->Hazard2 Risk SYSTEMIC TOXICITY via Dermal Route Hazard1->Risk Facilitates Hazard2->Risk Source of Damage Protocol REQUIRE: Laminate Gloves + Amine-Specific Respiratory Risk->Protocol

Figure 1: Structural Hazard Analysis. The convergence of corrosivity and skin permeability dictates the use of advanced barrier materials.

Operational Protocol: Safe Handling Workflow

Pre-Requisite: Verify Fume Hood Airflow (Target: 100 fpm face velocity).

Phase A: Preparation & Weighing
  • Don PPE: Put on inner nitrile gloves. Inspect for tears. Put on lab coat. Put on outer gloves (Nitrile for solids, Laminate for liquids). Adjust goggles.

  • Static Control: If the substance is a solid powder, use an anti-static gun or ionizer. Amine powders can be sticky and electrostatic, leading to aerosolization.

  • Weighing: Perform all weighing inside the fume hood. Do not remove the balance. If the balance is external, transfer the container inside a secondary sealed vessel.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving, add solvent slowly. Amines are exothermic upon solvation/protonation.

  • Vapor Trap: If heating is required, ensure a condenser is fitted immediately. Amine vapors are highly irritating to mucous membranes.

  • Glove Check: Change outer gloves immediately if a splash occurs. Do not wipe; peel and discard.

Phase C: Decontamination & Cleanup
  • Neutralization: Do not use water alone (pH > 10). Use a dilute acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to wipe down surfaces. This converts the free amine into a non-volatile salt.

  • Final Wipe: Follow the acid wipe with a water rinse, then an ethanol wipe.

  • Waste: Dispose of all wipes as Hazardous Chemical Waste (Basic/Organic).

Emergency Response Workflow

This self-validating workflow ensures rapid decision-making during an exposure event.

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Peel Gloves (if hand) 2. Drench 15 mins 3. Do NOT scrub Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Eye Wash 15 mins 3. Rotate Eyeball Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen (if trained) 3. Sit upright Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Bring Chemical Structure ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency Response Triage. Note that scrubbing skin is prohibited as it increases pyrrolidone absorption.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 1-(2-Aminoethyl)pyrrolidine (Structural Analog Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).

  • Ansell Chemical Resistance Guide. (Permeation data for Amines and Pyrrolidones).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.